molecular formula C9H9BrO B130256 3'-Bromopropiophenone CAS No. 19829-31-3

3'-Bromopropiophenone

Cat. No.: B130256
CAS No.: 19829-31-3
M. Wt: 213.07 g/mol
InChI Key: QSHLXVTVXQTHBS-UHFFFAOYSA-N
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Description

3'-Bromopropiophenone is a valuable chemical building block in medicinal chemistry and parasitology research. It serves as a key synthetic intermediate for developing novel cruzain inhibitors . Cruzain is the major cysteine protease of Trypanosoma cruzi , the parasite responsible for Chagas disease, and is a crucial enzyme for its invasion, differentiation, and proliferation within host cells . This compound is specifically used to prepare 3-(bromopropiophenone) thiosemicarbazone, a potent cruzain inhibitor that inactivates the enzyme in a time-dependent manner . Further research utilizes this compound to synthesize more complex and conformationally restricted analogues, such as 1,3-thiazole derivatives. These novel compounds have demonstrated substantial in vitro antiparasitic activity against the trypomastigote form of T. cruzi , making them promising candidates for new anti-trypanosomal agents . The compound's reactivity also makes it a versatile precursor in organic synthesis for constructing more complex molecules for various biochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)propan-1-one
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InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QSHLXVTVXQTHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H9BrO
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DSSTOX Substance ID

DTXSID5066536
Record name 1-Propanone, 1-(3-bromophenyl)-
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Molecular Weight

213.07 g/mol
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CAS No.

19829-31-3
Record name 1-(3-Bromophenyl)-1-propanone
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Record name 1-Propanone, 1-(3-bromophenyl)-
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Record name 1-Propanone, 1-(3-bromophenyl)-
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Record name 1-Propanone, 1-(3-bromophenyl)-
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Record name m-bromopropiophenone
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Record name 3-Bromopropiophenone
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Foundational & Exploratory

3'-Bromopropiophenone synthesis mechanism and reaction pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism, reaction pathway, and experimental protocols for 3'-Bromopropiophenone, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the core chemical processes, quantitative data, and detailed methodologies for its preparation.

Introduction

This compound (CAS No: 19829-31-3) is an aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone group, imparts unique reactivity, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals.[1][2] The presence of both a reactive carbonyl group and a bromoaromatic moiety allows for a wide range of chemical modifications.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride.[3] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the propanoyl chloride by coordinating with the chlorine atom, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, this compound.

The bromine atom on the benzene ring is a deactivating but ortho-, para-directing substituent. However, under the conditions of the Friedel-Crafts acylation, a significant amount of the meta-substituted product (this compound) is often obtained. The formation of ortho- and para-isomers (2'- and 4'-bromopropiophenone) is a common side reaction, necessitating purification of the desired product.[3]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [1][2]
Melting Point 39-41 °C[4]
Boiling Point 145 °C at 20 mmHg
Typical Yield ~60%[5]

Detailed Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the Friedel-Crafts acylation of bromobenzene.

Materials:

  • Bromobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous aluminum chloride. Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add a solution of bromobenzene in anhydrous dichloromethane to the cooled aluminum chloride with stirring. Subsequently, add propanoyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours, or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. To dissolve the aluminum salts, slowly add concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to isolate the this compound. The formation of ortho- and para-isomers are the main byproducts.[3]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation PropanoylChloride Propanoyl Chloride (CH3CH2COCl) AcyliumIonComplex Acylium Ion Complex [CH3CH2C+=O <-> CH3CH2C≡O+] + AlCl4- PropanoylChloride->AcyliumIonComplex + AlCl3 AlCl3 Aluminum Chloride (AlCl3) SigmaComplex Sigma Complex (Arenium Ion) Bromobenzene Bromobenzene Bromobenzene->SigmaComplex + Acylium Ion Product This compound SigmaComplex->Product + AlCl4- HCl HCl AlCl3_regen AlCl3 (regenerated)

Caption: Mechanism of Friedel-Crafts Acylation for this compound Synthesis.

Experimental_Workflow Reactants Bromobenzene + Propanoyl Chloride + AlCl3 in Dichloromethane Reaction Stirring at 0-10°C, then Room Temperature Reactants->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Separate Organic Layer Extract Aqueous Layer Workup->Extraction Washing Wash with H2O and NaHCO3 Extraction->Washing Drying Dry with MgSO4 Washing->Drying Evaporation Remove Solvent (Rotary Evaporator) Drying->Evaporation Purification Recrystallization or Column Chromatography Evaporation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone, with the CAS number 31121-14-3, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a propiophenone core with a bromine atom at the meta-position of the phenyl ring, provides two reactive sites: the carbonyl group and the bromoaromatic moiety. This dual functionality makes it a versatile building block for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and other specialty chemicals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Identification
IdentifierValue
IUPAC Name 1-(3-bromophenyl)propan-1-one
CAS Number 31121-14-3
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol [1]
Canonical SMILES CCC(=O)C1=CC(=CC=C1)Br
InChI Key QSHLXVTVXQTHBS-UHFFFAOYSA-N
Physical Properties
PropertyValue
Appearance White to light yellow crystalline solid[1]
Melting Point 38-42 °C[1]
Boiling Point 144-145 °C at 20 mmHg[1]
Density 1.386 g/cm³ (predicted)
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol and acetone.[1]
Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its two functional groups:

  • Carbonyl Group: The ketone functional group is susceptible to a variety of nucleophilic addition reactions. It can be reduced to a secondary alcohol, undergo Grignard reactions to form tertiary alcohols, or participate in condensation reactions.

  • Bromoaromatic Moiety: The bromine atom on the phenyl ring is a good leaving group in nucleophilic aromatic substitution reactions and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. The bromine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, which presents a challenge for the regioselective synthesis of the meta-isomer.[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride or propionic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] However, this reaction characteristically yields a mixture of ortho-, meta-, and para-isomers, with the para-isomer being the major product due to the directing effect of the bromine substituent.[1] Achieving a high yield of the meta-isomer is a significant challenge. The following protocol is a general procedure that can be adapted and optimized to favor the formation of this compound.

Materials:

  • Bromobenzene

  • Propanoyl chloride (or propionic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. Add bromobenzene (1 equivalent) to the flask. Slowly add propanoyl chloride (1 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of crushed ice, followed by cold water. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

Logical Relationship of Isomer Formation in Friedel-Crafts Acylation

G Regioselectivity in Friedel-Crafts Acylation of Bromobenzene Bromobenzene Bromobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Bromobenzene->Friedel-Crafts Acylation Propanoyl Chloride + AlCl3 Propanoyl Chloride + AlCl3 Propanoyl Chloride + AlCl3->Friedel-Crafts Acylation Isomeric Mixture Isomeric Mixture Friedel-Crafts Acylation->Isomeric Mixture Major Products 4'-Bromopropiophenone (para) 4'-Bromopropiophenone (para) Isomeric Mixture->4'-Bromopropiophenone (para) Major 2'-Bromopropiophenone (ortho) 2'-Bromopropiophenone (ortho) Isomeric Mixture->2'-Bromopropiophenone (ortho) Minor This compound (meta) This compound (meta) Isomeric Mixture->this compound (meta) Minor

Caption: Regioselectivity in Friedel-Crafts Acylation.

Purification

Purification of the crude product is essential to isolate the desired this compound from the other isomers and byproducts.[1] A combination of column chromatography and recrystallization is typically employed.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column, beakers, Erlenmeyer flasks, TLC plates, UV lamp.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified product.

Materials:

  • Purified this compound from column chromatography

  • Ethanol or a mixture of ethanol and water

  • Erlenmeyer flask, heating plate, ice bath, Buchner funnel, filter paper.

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Experimental Workflow for Synthesis and Purification of this compound

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Bromobenzene + Propanoyl Chloride + Anhydrous AlCl3 in DCM Start->Reactants Reaction Friedel-Crafts Acylation (Reflux) Reactants->Reaction Workup Quenching with Ice/HCl, Aqueous Workup Reaction->Workup Crude Product Crude Product Workup->Crude Product Column Chromatography Silica Gel Column (Hexane/Ethyl Acetate Gradient) Crude Product->Column Chromatography Fraction Analysis TLC Analysis Column Chromatography->Fraction Analysis Combined Fractions Combined Fractions Fraction Analysis->Combined Fractions Recrystallization Recrystallization (Ethanol/Water) Combined Fractions->Recrystallization Pure Product Pure this compound Recrystallization->Pure Product

References

3'-Bromopropiophenone CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromopropiophenone is an aromatic ketone that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a bromine atom at the meta-position of the phenyl ring relative to the propiophenone core, provides two reactive sites: the carbonyl group and the bromo-aromatic moiety. This dual functionality makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The bromine atom can be readily substituted or used as a handle in cross-coupling reactions, while the ketone group allows for various modifications and extensions of the carbon skeleton.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and a representative application, and key spectral data for its characterization.

Chemical Identity and Properties

CAS Number: 19829-31-3[1]

Molecular Structure:

  • Molecular Formula: C₉H₉BrO[1]

  • Molecular Weight: 213.07 g/mol [1]

  • Synonyms: 1-(3-Bromophenyl)propan-1-one, m-Bromopropiophenone, 3-Bromophenyl ethyl ketone[2][3]

Table 1: Physical and Chemical Properties

PropertyValueReference
Appearance White to off-white or light yellow crystalline solid/powder[2][4]
Melting Point 39-42 °C[2][5]
Boiling Point 144-145 °C @ 20 mmHg[4][5]
Density ~1.386 g/cm³[5]
Solubility Soluble in ethanol, acetone, chloroform, methanol; Slightly soluble in water.[4]
Refractive Index ~1.545[5]

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
~8.09s1HH-2 (aromatic)[4]
~7.88d1HH-6 (aromatic)[4]
~7.67d1HH-4 (aromatic)[4]
~7.34t1HH-5 (aromatic)[4]
~2.98q2H-C(=O)-CH₂-[4]
~1.22t3H-CH₂-CH₃[4]

Table 3: Representative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm RangeAssignment
~200C=O (Ketone)
~139C-1 (Aromatic, C-C=O)
~136C-4 (Aromatic, C-H)
~131C-6 (Aromatic, C-H)
~130C-5 (Aromatic, C-H)
~127C-2 (Aromatic, C-H)
~123C-3 (Aromatic, C-Br)
~32-C(=O)-CH₂-
~8-CH₂-CH₃

Table 4: Key IR and MS Data

Spectroscopic TechniqueKey Peaks / Fragments
IR Spectroscopy ~1685 cm⁻¹ (C=O stretch, aromatic ketone), ~3070 cm⁻¹ (C-H stretch, aromatic), ~2980 cm⁻¹ (C-H stretch, aliphatic), ~1570 cm⁻¹ (C=C stretch, aromatic), ~790 cm⁻¹ (C-H bend, meta-disubstituted aromatic)
Mass Spectrometry (EI) m/z 212/214 (M⁺, M⁺+2, due to ⁷⁹Br/⁸¹Br isotopes), 183/185 ([M-C₂H₅]⁺), 155/157 ([M-C₂H₅CO]⁺), 76 (C₆H₄⁺)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[4] The bromine substituent on the benzene ring is a deactivating but ortho-, para-director. However, in Friedel-Crafts acylation, the steric hindrance at the ortho position often leads to a significant amount of the para-isomer and a smaller amount of the meta-isomer. The separation of these isomers can be challenging.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Bromobenzene Bromobenzene plus1 + Bromobenzene->plus1 PropanoylChloride Propanoyl Chloride PropanoylChloride->plus1 AlCl3 AlCl₃ (Anhydrous) DCM Dichloromethane (Solvent) Product This compound HCl HCl reaction_arrow plus1->reaction_arrow AlCl₃, DCM reaction_arrow->Product plus2 + reaction_arrow->plus2 plus2->HCl

Caption: Synthesis of this compound.

Materials:

  • Bromobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask. Slowly add propanoyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond at the site of the bromine atom, enabling the synthesis of more complex biaryl structures, which are common motifs in kinase inhibitors and other pharmaceuticals.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Bromopropiophenone This compound plus1 + Bromopropiophenone->plus1 BoronicAcid Arylboronic Acid BoronicAcid->plus1 PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/Ethanol/H₂O) Product Biaryl Ketone Derivative reaction_arrow plus1->reaction_arrow Pd Catalyst, Base, Solvent, Heat reaction_arrow->Product

Caption: Suzuki-Miyaura coupling with this compound.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to reflux under an inert atmosphere for 4-12 hours, until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl ketone.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from synthesis to application of this compound.

G Start Start: Bromobenzene & Propanoyl Chloride Synthesis Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Synthesis Workup Quenching, Extraction, & Washing Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Product Pure this compound Characterization->Product Application Further Synthesis (e.g., Suzuki Coupling) Product->Application FinalProduct Target Molecule (e.g., Kinase Inhibitor) Application->FinalProduct

Caption: General workflow for synthesis and application.

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a key synthetic intermediate with broad applications in the development of complex organic molecules. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its bromo and keto functional groups make it a valuable tool for medicinal chemists and researchers in drug development. This guide provides the essential technical information and protocols to facilitate its synthesis, characterization, and use in further synthetic endeavors.

References

An In-depth Technical Guide to the Spectral Interpretation of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3'-Bromopropiophenone, a key intermediate in various synthetic pathways. The interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and elucidation of its structural features. This document presents a detailed breakdown of the spectral data, standardized experimental protocols for obtaining such data, and visual representations of the underlying chemical principles.

Data Presentation

The spectral data for this compound is summarized in the following tables for clarity and comparative analysis.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.09s1HH-2'
7.88d1HH-6'
7.67d1HH-4'
7.34t1HH-5'
2.98q2H-CH₂-
1.22t3H-CH₃

Solvent: CDCl₃, 400 MHz. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
200.1C=O
138.9C-1'
135.8C-6'
131.2C-5'
130.1C-4'
126.6C-2'
122.8C-3'
31.8-CH₂-
8.5-CH₃

Solvent: CDCl₃. Predicted data.

Table 3: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O stretching (aromatic ketone)
~3070MediumC-H stretching (aromatic)
~2980, ~2940MediumC-H stretching (aliphatic)
~1570, ~1470Medium-StrongC=C stretching (aromatic ring)
~1220StrongC-C(=O)-C stretching and bending
~790, ~680StrongC-H bending (out-of-plane, aromatic)
~550MediumC-Br stretching

Note: The IR data is a compilation of typical values for similar structures and available spectral information.

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityProposed Fragment
212/21418.1 / 17.5[M]⁺ (Molecular Ion)
183/185100.0 / 97.3[M-C₂H₅]⁺ (Base Peak)
155/15736.0 / 35.1[M-C₂H₅CO]⁺
7520.6[C₆H₃]⁺

Source: ChemicalBook.[1]

Mandatory Visualizations

Spectral Analysis Workflow for this compound Spectral Analysis Workflow for this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS NMR_info Proton and Carbon Environment, Connectivity NMR->NMR_info IR_info Functional Groups (C=O, C-Br, C-H) IR->IR_info MS_info Molecular Weight, Elemental Composition, Fragmentation Pattern MS->MS_info Structure Final Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Spectral analysis workflow for this compound.

Mass Spectrometry Fragmentation of this compound Mass Spectrometry Fragmentation of this compound mol_ion [C₉H₉BrO]⁺˙ m/z = 212/214 (Molecular Ion) frag1 [C₇H₄BrO]⁺ m/z = 183/185 (Base Peak) mol_ion->frag1 - C₂H₅˙ frag5 [C₂H₅CO]⁺ m/z = 57 mol_ion->frag5 - [C₇H₄Br]˙ frag2 [C₆H₄Br]⁺ m/z = 155/157 frag1->frag2 - CO frag3 [C₂H₅]˙ frag4 [CO]

Proposed fragmentation pathway of this compound in MS.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer, such as a 400 MHz instrument, is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A wider spectral width of about 250 ppm is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate signal intensity.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification prior to analysis. Electron Impact (EI) is a common ionization technique used for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Instrumentation: A mass spectrometer equipped with a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragment ions. The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which provides the molecular weight of the compound. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments (¹⁹Br and ⁸¹Br have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units). The fragmentation pattern provides valuable information about the structure of the molecule.

References

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 3'-Bromopropiophenone. The presence of a bromine atom in the meta-position of the phenyl ring significantly influences the electrophilic character of the carbonyl carbon, making it a key target for various nucleophilic addition reactions. This document details the electronic effects governing its reactivity and provides an overview of common transformations, including reduction, Grignard reactions, Wittig reactions, and aldol condensations. Spectroscopic data, detailed experimental protocols for analogous reactions, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 1-(3-bromophenyl)propan-1-one, is an aromatic ketone that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical behavior is primarily dictated by two main functional groups: the carbonyl group and the bromoaromatic moiety.[1] The carbonyl group, in particular, is a site of significant reactivity due to the polarization of the carbon-oxygen double bond. This inherent electrophilicity is further modulated by the electronic influence of the bromine substituent on the aromatic ring. Understanding the reactivity of this carbonyl group is crucial for its application in the synthesis of more complex molecules, including pharmaceutical intermediates.[2][3]

Electronic and Steric Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The bromine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker deactivating resonance effect (-R). This net electron withdrawal from the phenyl ring increases the partial positive charge (δ+) on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted propiophenone.[4]

  • Steric Hindrance: The propiophenone structure presents a moderate level of steric hindrance around the carbonyl carbon due to the presence of the ethyl group and the phenyl ring. While less hindered than ketones with bulkier alkyl groups, this steric environment can influence the approach of nucleophiles and may affect reaction rates and stereochemical outcomes.

Spectroscopic Data of the Carbonyl Group

The carbonyl group of this compound can be characterized by various spectroscopic techniques. The following table summarizes key spectroscopic data.

Spectroscopic TechniqueCarbonyl Group SignatureApproximate Value
Infrared (IR) Spectroscopy C=O Stretch~1690 cm⁻¹
¹³C Nuclear Magnetic Resonance (NMR) C=O Chemical Shift190 - 200 ppm
¹H Nuclear Magnetic Resonance (NMR) Protons α to C=O (CH₂)~2.98 ppm (quartet)
Mass Spectrometry (MS) Molecular Ion (M⁺)m/z 212/214 (due to Br isotopes)

Note: The ¹³C NMR chemical shift is an estimated range for aromatic ketones.[5][6] The ¹H NMR and IR data are based on available spectra for this compound.

Key Reactions of the Carbonyl Group

The electrophilic carbonyl carbon of this compound readily undergoes a variety of nucleophilic addition reactions.

Reduction to a Secondary Alcohol

The carbonyl group can be reduced to a secondary alcohol, 1-(3-bromophenyl)propan-1-ol, using hydride-donating reagents such as sodium borohydride (NaBH₄).[7][8] This is a common and efficient transformation.

Experimental Protocol (Adapted from the reduction of propiophenone):

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.25 to 1 equivalent) to the solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize any excess NaBH₄ by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

  • Extraction: Remove the organic solvent under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization.

Reaction Workflow:

G Reduction of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product This compound This compound Reaction_Mixture Reaction Mixture (Stirring at RT) This compound->Reaction_Mixture NaBH4 NaBH4 NaBH4->Reaction_Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction_Mixture Quenching Quenching (Dilute HCl) Reaction_Mixture->Quenching Extraction Extraction (e.g., Diethyl Ether) Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification 1-(3-bromophenyl)propan-1-ol 1-(3-bromophenyl)propan-1-ol Purification->1-(3-bromophenyl)propan-1-ol

Caption: Workflow for the reduction of this compound.

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of a Grignard reagent (R-MgX) to the carbonyl group of this compound leads to the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds.[9]

Experimental Protocol (Adapted from the reaction of a substituted propiophenone):

  • Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF from magnesium turnings and the corresponding alkyl or aryl halide.

  • Reaction Setup: In a separate flame-dried, three-necked flask equipped with a dropping funnel and a condenser, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Addition: Cool the ketone solution in an ice bath and add the prepared Grignard reagent dropwise from the dropping funnel with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting tertiary alcohol can be purified by column chromatography or recrystallization.

Reaction Pathway:

G Grignard Reaction of this compound 3-Bromopropiophenone 3-Bromopropiophenone Intermediate_Alkoxide Intermediate Alkoxide 3-Bromopropiophenone->Intermediate_Alkoxide Nucleophilic Attack Grignard_Reagent R-MgX Grignard_Reagent->Intermediate_Alkoxide Workup Aqueous Work-up (e.g., NH4Cl) Intermediate_Alkoxide->Workup Tertiary_Alcohol Tertiary Alcohol Workup->Tertiary_Alcohol

Caption: Pathway of the Grignard reaction with this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an alkene by reacting it with a phosphorus ylide (Wittig reagent).[1] This reaction is highly valued for its predictability in the location of the newly formed double bond.

Experimental Protocol (General Procedure):

  • Ylide Generation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or diethyl ether.

  • Reaction with Ketone: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an organic solvent. The byproduct, triphenylphosphine oxide, can often be partially removed by filtration if it precipitates.

  • Purification: Wash the organic layer with brine, dry it, and concentrate it. Purify the resulting alkene by column chromatography.

Logical Relationship in Wittig Reaction:

G Logical Flow of the Wittig Reaction Phosphonium_Salt Phosphonium_Salt Phosphorus_Ylide Phosphorus Ylide Phosphonium_Salt->Phosphorus_Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphorus_Ylide Alkene_Product Alkene Product Phosphorus_Ylide->Alkene_Product Reaction with Ketone 3-Bromopropiophenone 3-Bromopropiophenone 3-Bromopropiophenone->Alkene_Product Triphenylphosphine_Oxide Triphenylphosphine Oxide (Byproduct)

Caption: Logical relationships in the Wittig reaction.

Aldol Condensation for α,β-Unsaturated Ketone Synthesis

This compound can participate in a crossed aldol condensation with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to form an α,β-unsaturated ketone (a chalcone derivative).[3] The reaction is typically base-catalyzed.

Experimental Protocol (Adapted from the condensation of acetophenone):

  • Reactant Mixture: In a flask, combine this compound (1 equivalent) and the aldehyde (e.g., benzaldehyde, 1 equivalent) in ethanol.

  • Base Addition: While stirring, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to the mixture.

  • Reaction: Continue stirring at room temperature. The product often precipitates from the reaction mixture.

  • Isolation: If a solid forms, collect it by vacuum filtration and wash with cold water. If an oil forms, induce solidification by scratching or adding a seed crystal.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified α,β-unsaturated ketone.

Aldol Condensation Signaling Pathway:

G Aldol Condensation Pathway 3-Bromopropiophenone 3-Bromopropiophenone Enolate Enolate Intermediate 3-Bromopropiophenone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Aldol_Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration

Caption: Signaling pathway for the base-catalyzed aldol condensation.

Conclusion

The carbonyl group in this compound is a highly reactive and synthetically valuable functional group. Its electrophilicity, enhanced by the electron-withdrawing bromine substituent, allows for a wide range of nucleophilic addition reactions. This guide has provided a detailed overview of key transformations, including reduction, Grignard reactions, Wittig reactions, and aldol condensations, complete with adaptable experimental protocols and visual aids. This information serves as a foundational resource for chemists engaged in the synthesis of novel organic compounds and the development of new therapeutic agents.

References

Electrophilic aromatic substitution reactions of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3'-Bromopropiophenone

Introduction

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2][3] Its structure, featuring a propiophenone core with a bromine atom at the meta-position, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). The phenyl ring is substituted with two groups of opposing directive effects and deactivating natures: a bromo group and a propionyl group.

This technical guide provides a comprehensive analysis of the reactivity and regioselectivity of this compound in key electrophilic aromatic substitution reactions. It is intended for researchers, scientists, and drug development professionals, offering detailed theoretical background, predictive analysis, and adaptable experimental protocols.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 19829-31-3[4]
Molecular Formula C₉H₉BrO[2][5]
Molecular Weight 213.07 g/mol [2][5]
Appearance White to off-white solid or colorless to light yellow liquid[2][3]

| Purity | Typically >97-98% (GC)[4][6] |

Core Concepts: Reactivity and Regioselectivity

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[7] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.[8] The reactivity of the aromatic ring and the position (regiochemistry) of the new substituent are profoundly influenced by the electronic properties of the groups already present on the ring.[7][9]

In this compound, two substituents govern the reaction's outcome:

  • Propionyl Group (-COC₂H₅): This acyl group is a moderately to strongly deactivating group due to its electron-withdrawing nature, both by induction and resonance. It directs incoming electrophiles to the meta position (C5').[10][11][12]

  • Bromo Group (-Br): As a halogen, bromine is a weakly deactivating group due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. However, it directs incoming electrophiles to the ortho (C2', C4') and para (C6') positions.[10][12]

Combined Directing Effects

When both groups are present, their effects are combined. The stronger deactivating group, the propionyl ketone, exerts the dominant influence on the ring's overall reactivity, making this compound significantly less reactive towards electrophiles than benzene.

For regioselectivity, the positions are influenced as follows:

  • Positions 2' and 6' : ortho to the deactivating propionyl group and ortho/para to the bromo group. These positions are strongly deactivated and sterically hindered.

  • Position 4' : meta to the propionyl group and ortho to the bromo group.

  • Position 5' : meta to the propionyl group and meta to the bromo group.

The propionyl group strongly deactivates the ortho and para positions relative to itself. Therefore, substitution is most likely to occur at the position that is meta to the propionyl group. Between the available meta positions (4' and 5'), position 5' is generally predicted to be the major site of substitution. This is because position 4' is ortho to the bromo group, which, while a directing position, is still subject to some steric hindrance and the deactivating inductive effect of the halogen. Position 5' is meta to both, but primarily directed by the stronger meta-director.

G cluster_main Directing Effects on this compound main_mol propionyl_effect Propionyl Group: Strong Deactivator Meta-Director target_5 propionyl_effect->target_5 Directs to C5' bromo_effect Bromo Group: Weak Deactivator Ortho, Para-Director target_4 bromo_effect->target_4 Directs to C4' target_2 bromo_effect->target_2 Directs to C2' target_6 bromo_effect->target_6 Directs to C6' prediction Predicted Major Substitution Site: C5'

Caption: Predicted regioselectivity of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions

Due to the deactivated nature of the aromatic ring, electrophilic substitution reactions on this compound require forcing conditions and may result in lower yields compared to activated substrates.

Bromination
Nitration

Nitration requires a potent nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, to generate the highly electrophilic nitronium ion (NO₂⁺).[14][15] The reaction must be conducted at low temperatures to control the exothermic process and minimize side reactions.[16] The primary product is predicted to be 3'-Bromo-5'-nitropropiophenone.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings substituted with moderate to strong deactivating groups, such as the propionyl group.[17][18] The strong deactivation reduces the nucleophilicity of the aromatic ring to a point where it will not attack the carbocation or acylium ion intermediate.[19][20] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) will complex with the carbonyl oxygen of the propiophenone, adding further deactivation. Therefore, this compound is not a suitable substrate for Friedel-Crafts reactions.

Sulfonation

Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃), which contains a high concentration of the electrophile SO₃.[7] This reaction is typically reversible and requires harsh conditions. The expected major product is 3'-Bromo-5'-propiophenone sulfonic acid.

Table 2: Summary of Predicted EAS Reactions and Products

Reaction Reagents Predicted Major Product Expected Yield
Bromination Br₂, AlCl₃ or FeBr₃ 3',5'-Dibromopropiophenone Moderate
Nitration Conc. HNO₃, Conc. H₂SO₄ 3'-Bromo-5'-nitropropiophenone Low to Moderate
Sulfonation Fuming H₂SO₄ (SO₃) 3'-Bromo-5'-propiophenone sulfonic acid Moderate
Friedel-Crafts Acylation RCOCl, AlCl₃ No reaction N/A

| Friedel-Crafts Alkylation | RCl, AlCl₃ | No reaction | N/A |

Experimental Protocols

The following protocols are adapted from standard procedures for deactivated aromatic compounds and should be optimized for specific laboratory conditions. A thorough risk assessment should be conducted before performing any reaction.[16]

G start Start reagents 1. Reagent Preparation - Weigh substrate - Prepare electrophile solution start->reagents setup 2. Reaction Setup - Assemble anhydrous glassware - Add substrate and solvent - Cool to required temperature reagents->setup addition 3. Reagent Addition - Add electrophile solution dropwise - Monitor temperature setup->addition reaction 4. Reaction Monitoring - Stir for specified time - Monitor via TLC/GC addition->reaction workup 5. Work-up - Quench reaction (e.g., with ice) - Separate organic layer reaction->workup purification 6. Purification - Wash organic layer - Dry over Na₂SO₄ - Purify (Chromatography/Recrystallization) workup->purification analysis 7. Product Analysis - Obtain yield - Characterize (NMR, IR, MS) purification->analysis end_node End analysis->end_node

Caption: General experimental workflow for electrophilic aromatic substitution.

Protocol for Bromination of this compound

This procedure is adapted from the meta-bromination of aromatic ketones.[13]

  • Reagents and Materials:

    • This compound

    • Anhydrous aluminum chloride (AlCl₃)

    • Liquid bromine (Br₂)

    • 1,2-Dichloroethane (anhydrous)

    • Cracked ice

    • Hydrochloric acid (HCl), 10% aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Round-bottom flask with stir bar, addition funnel, and reflux condenser (fitted with a drying tube)

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.75 molar equivalents) in anhydrous 1,2-dichloroethane.

    • To this stirring suspension, add this compound (1.0 molar equivalent).

    • In a separate addition funnel, prepare a solution of Br₂ (1.1 molar equivalents) in a small amount of 1,2-dichloroethane.

    • Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 35-45°C. The evolution of HBr gas will be observed.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

    • Cool the reaction mixture to room temperature and cautiously pour it over a large volume of cracked ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic layers and wash sequentially with water, 10% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield 3',5'-dibromopropiophenone.

Protocol for Nitration of this compound

This procedure is adapted from the nitration of acetophenone.[15][16]

  • Reagents and Materials:

    • This compound

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Cracked ice

    • Cold water

    • Ethanol (for recrystallization)

    • Erlenmeyer flask with stir bar, dropping funnel, and thermometer

    • Ice-salt bath

  • Procedure:

    • Place concentrated H₂SO₄ in an Erlenmeyer flask and cool it to 0°C in an ice-salt bath.

    • Slowly add this compound (1.0 molar equivalent) to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 5°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.3 molar equivalents) to an equal volume of concentrated H₂SO₄. Cool this mixture to below 10°C.

    • Add the cold nitrating mixture dropwise from a dropping funnel to the solution of the substrate in sulfuric acid. Maintain the reaction temperature between -5°C and 0°C throughout the addition.[16]

    • After the addition is complete, continue stirring for an additional 10-15 minutes in the ice bath.

    • Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing cracked ice and water.

    • The solid product, 3'-Bromo-5'-nitropropiophenone, will precipitate. Allow the ice to melt completely.

    • Filter the solid product by suction, wash thoroughly with cold water to remove residual acid, and press as dry as possible.

    • Recrystallize the crude product from ethanol to obtain the purified product.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet illustrative area of organic chemistry. The presence of two deactivating groups on the aromatic ring significantly reduces its reactivity and necessitates harsh reaction conditions. The regiochemical outcome is primarily dictated by the stronger meta-directing propionyl group, leading to substitution at the C5' position. While Friedel-Crafts reactions are not viable, reactions such as nitration, halogenation, and sulfonation can be performed with careful control of conditions to yield valuable, highly functionalized intermediates for further synthetic applications. The provided protocols serve as a foundational guide for researchers exploring the chemistry of this complex substrate.

References

Solubility Profile of 3'-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Bromopropiophenone in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility information, comparative data for the parent compound propiophenone, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a halogenated aromatic ketone with the chemical formula C₉H₉BrO. It is a white to off-white solid at room temperature and serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Understanding its solubility is critical for reaction optimization, purification processes, and formulation development.

Solubility of this compound: Qualitative Overview

This compound generally exhibits moderate solubility in common organic solvents and is sparingly soluble in water.[1][2][3] The presence of the polar carbonyl group allows for interactions with polar solvents, while the bromophenyl ring provides a hydrophobic character, enabling dissolution in non-polar solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsQualitative Solubility
Alcohols Ethanol, MethanolModerately Soluble[1][2]
Ketones AcetoneModerately Soluble[1][2]
Halogenated Chloroform, DichloromethaneSoluble
Ethers Diethyl EtherInformation not available
Esters Ethyl AcetateSoluble (based on related compounds)
Aromatics Toluene, BenzeneInformation not available
Amides Dimethylformamide (DMF)Information not available
Sulfoxides Dimethyl Sulfoxide (DMSO)Information not available
Water Slightly Soluble[2][3]

Comparative Solubility: Propiophenone

To provide a quantitative reference, the solubility of the parent compound, propiophenone (C₉H₁₀O), is presented below. The absence of the bromine atom affects its polarity and crystal lattice energy, leading to different solubility characteristics. Propiophenone is a colorless liquid at room temperature and is miscible with many organic solvents.[4]

Table 2: Quantitative Solubility of Propiophenone

SolventSolubilityTemperature (°C)
Water2 g/L20
EthanolMiscibleRoom Temperature[5]
Diethyl EtherMiscibleRoom Temperature[5]
BenzeneMiscibleRoom Temperature[5]
TolueneMiscibleRoom Temperature[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the widely used shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Scintillation vials or sealed test tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

    • Pipette a known volume of the desired solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully draw the supernatant (the saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask to remove any undissolved solid.

    • Record the volume of the filtered saturated solution.

  • Quantification:

    • Dilute the filtered saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Filter supernatant to obtain saturated solution C->D E Dilute a known volume of the saturated solution D->E F Analyze by calibrated HPLC or GC E->F G Calculate solubility from concentration F->G

References

Stability and Storage of 3'-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Bromopropiophenone, a key starting material and intermediate in pharmaceutical synthesis. Due to the limited availability of specific, quantitative stability data in the public domain, this document synthesizes known chemical properties, general stability information for analogous compounds, and recommended handling procedures. It also presents standardized experimental protocols for conducting forced degradation studies to determine intrinsic stability, as is crucial during drug development. The information herein is intended to guide researchers in ensuring the quality and integrity of this compound throughout its lifecycle.

Introduction

This compound (C₉H₉BrO) is an aromatic ketone that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and stability of this raw material are critical, as impurities or degradants can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Understanding the intrinsic stability of this compound and the optimal conditions for its storage and handling is therefore of paramount importance for researchers and drug development professionals. This guide aims to provide a core understanding of these aspects based on currently available information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling and in the design of stability studies.

PropertyValueReference(s)
Chemical Name 1-(3-bromophenyl)propan-1-one
CAS Number 19829-31-3[1]
Molecular Formula C₉H₉BrO[1]
Molecular Weight 213.07 g/mol
Appearance White to light yellow crystalline solid or colorless to yellow liquid[1]
Melting Point 39-41 °C
Boiling Point 144-145 °C at 20 mmHg
Solubility Slightly soluble in water; soluble in chloroform and methanol.[2]

Stability Profile

While specific quantitative stability data for this compound is not extensively published, safety data sheets and information on analogous compounds allow for a general assessment of its stability.

General Stability: this compound is generally considered stable under normal storage conditions.[3] However, like many aromatic ketones and halogenated organic compounds, it is susceptible to degradation under certain environmental pressures.

Incompatibilities: The primary known incompatibility for this compound is with strong oxidizing agents .[3] Contact with these substances should be avoided to prevent potential exothermic reactions and degradation.

Potential Degradation Pathways: Based on the chemical structure of this compound, the following degradation pathways can be inferred as potential risks to its stability:

  • Photodegradation: Aromatic ketones are known to be susceptible to photodegradation. Excitation by UV light can lead to the formation of radical species, which can then undergo a variety of reactions, including reduction or the formation of photoproducts.

  • Thermal Degradation: While generally stable at recommended storage temperatures, elevated temperatures can lead to thermal decomposition. This may result in the release of irritating gases and vapors, including hydrogen bromide and carbon oxides.[3]

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, catalyzed hydrolysis could potentially occur, although this is less common for simple ketones compared to esters or amides. The carbon-bromine bond on the aromatic ring is generally stable to hydrolysis under typical pharmaceutical processing and storage conditions.

  • Oxidative Degradation: As mentioned, strong oxidizing agents are incompatible and can lead to degradation of the molecule. The specific oxidation products are not well-documented in the literature for this compound.

The logical relationship between storage conditions and the stability of this compound is illustrated in the diagram below.

G cluster_conditions Storage & Environmental Conditions cluster_stability Stability of this compound cluster_pathways Potential Degradation Pathways Temp Temperature Degradation Degradation Thermal Thermal Degradation Temp->Thermal Light Light Exposure Photo Photodegradation Light->Photo Moisture Moisture/Humidity Hydrolytic Hydrolytic Degradation Moisture->Hydrolytic Oxygen Atmospheric Oxygen Oxidative Oxidative Degradation Oxygen->Oxidative Incompatibles Incompatible Materials (e.g., Strong Oxidizers) Incompatibles->Oxidative Stable Stable Compound Thermal->Degradation Photo->Degradation Hydrolytic->Degradation Oxidative->Degradation

Caption: Factors influencing the stability of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers and safety data sheets.

ParameterRecommendationReference(s)
Temperature Refrigerate at 2-8°C (36-46°F). Some sources suggest 0-8°C.[1]
Atmosphere Store in a dry environment. Sealing containers under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to minimize potential oxidative degradation.[1]
Container Keep in a tightly closed container.[3]
Light Protect from light by using amber or opaque containers and storing in a dark place.
Location Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols that can be adapted for this compound. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS), should be developed and validated to separate and quantify the parent compound from any potential degradants.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions start Prepare Stock Solution of This compound in a suitable solvent (e.g., Acetonitrile/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Heat solution and solid, e.g., 60°C) start->thermal photo Photolytic Degradation (Expose to UV/Vis light, e.g., ICH Q1B) start->photo analyze Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using a stability-indicating HPLC/LC-MS method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze end Evaluate degradation percentage. Identify and characterize degradants. Assess peak purity. analyze->end

Caption: General workflow for a forced degradation study.

Detailed Methodologies:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile and water.

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Store the solution at room temperature and/or an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Store the solution at room temperature.

    • Withdraw aliquots at appropriate time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Store both the solid this compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a calibrated oven.

    • For the solid sample, dissolve a weighed amount in the initial solvent at each time point.

    • Analyze the samples at various time intervals.

  • Photolytic Degradation:

    • Expose the stock solution and the solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze the exposed and control samples after the exposure period.

Conclusion

While this compound is a stable compound under recommended storage conditions, its susceptibility to degradation, particularly in the presence of strong oxidizing agents and potentially light and elevated temperatures, necessitates careful handling and storage. The recommended conditions—refrigeration at 2-8°C, protection from light, and storage in a dry, inert atmosphere within a tightly sealed container—are crucial for maintaining its purity and integrity. For drug development purposes, it is imperative to conduct formal stability and forced degradation studies using validated, stability-indicating analytical methods to fully characterize its degradation profile. The experimental protocols outlined in this guide provide a framework for such investigations, which are essential for regulatory compliance and ensuring the quality of pharmaceutical products derived from this important intermediate.

References

A Comprehensive Safety and Handling Guide to 3'-Bromopropiophenone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Document for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety data and handling precautions for 3'-Bromopropiophenone (CAS No. 19829-31-3). The information is compiled and presented to meet the needs of laboratory professionals engaged in research and development.

Chemical and Physical Properties

This compound is a solid, appearing as an off-white or white to light yellow crystalline substance. It is important to understand its physical and chemical properties to handle it safely.

PropertyValueReference
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [3]
Appearance Off-white / White to pale cream solid[2][4]
Odor Odorless[2]
Melting Point 35.0-45.0 °C[4]
Boiling Point 245 - 250 °C[5]
Flash Point > 110 °C / > 230 °F[5]
Solubility No information available[5]
Specific Gravity 1.400[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for safe handling.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 2H315 - Causes skin irritation
Serious Eye Damage/Eye Irritation 2H319 - Causes serious eye irritation
Specific target organ toxicity — single exposure 3H335 - May cause respiratory irritation

Signal Word: Warning[2][5]

Hazard Statements:

  • Causes skin irritation.[2][5]

  • Causes serious eye irritation.[2][5]

  • May cause respiratory irritation.[2][5]

Handling and Storage Precautions

Proper handling and storage are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5]
Respiratory Protection No protective equipment is needed under normal use conditions. For large scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if exposure limits are exceeded.[2]
Safe Handling Practices
  • Handle in accordance with good industrial hygiene and safety practice.[2]

  • Wash hands and any exposed skin thoroughly after handling.[5]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Use only outdoors or in a well-ventilated area.[2][5]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Storage Conditions
  • Store in a well-ventilated place. Keep container tightly closed.[2][5]

  • Keep in a dry, cool place.[2]

  • Store locked up.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]
Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[6]

  • Environmental Precautions: Should not be released into the environment.[6]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5]

  • Specific Hazards: Keep product and empty container away from heat and sources of ignition.[5][6]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride, Hydrogen bromide.[6]

  • Protective Equipment: As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[6]

Stability and Reactivity

  • Reactivity: No information available.

  • Chemical Stability: Stable under normal conditions.[2][5]

  • Conditions to Avoid: Incompatible products.[2][5]

  • Incompatible Materials: Strong oxidizing agents, Strong bases.[5]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides.[5]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for safety and toxicity testing of this compound are not publicly available. Researchers should develop their own protocols in accordance with established institutional and regulatory guidelines for handling hazardous chemicals.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Eng_Controls Verify Engineering Controls (Fume Hood) PPE_Selection->Eng_Controls Weighing Weighing and Transfer Eng_Controls->Weighing Reaction Performing Reaction Weighing->Reaction Workup Reaction Work-up Reaction->Workup Decontamination Decontaminate Work Area Workup->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal PPE_Removal Proper PPE Removal Waste_Disposal->PPE_Removal Hygiene Personal Hygiene (Hand Washing) PPE_Removal->Hygiene Spill Spill Evacuate Evacuate Area (if necessary) Spill->Evacuate Exposure Personal Exposure FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor/Safety Officer FirstAid->Notify Evacuate->Notify

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of Bupropion Impurities from 3'-Bromopropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupropion, an aminoketone antidepressant and smoking cessation aid, is a widely prescribed medication. The control of impurities in the final drug product is a critical aspect of pharmaceutical development and manufacturing, ensuring patient safety and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the synthesis of key bupropion impurities, utilizing 3'-Bromopropiophenone as a starting material. Understanding the formation and synthesis of these impurities is essential for the development of robust analytical methods for their detection and quantification, as well as for optimizing the synthesis of the active pharmaceutical ingredient (API) to minimize their presence.

The synthetic pathways described herein are based on established chemical transformations analogous to the synthesis of bupropion itself, which typically involves the α-bromination of a propiophenone derivative followed by amination.[1][2][3] These protocols can be adapted for the preparation of reference standards for various process and degradation impurities of bupropion.

Synthetic Pathways and Impurity Formation

The primary route for the synthesis of bupropion and its related impurities from this compound involves two key steps: α-bromination and subsequent nucleophilic substitution with an appropriate amine. Variations in reaction conditions and the presence of residual starting materials or intermediates can lead to the formation of several impurities.

A logical workflow for the synthesis and analysis of these impurities is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis 3_Bromopropiophenone 3_Bromopropiophenone Alpha_Bromo_Intermediate 2,3'-Dibromopropiophenone 3_Bromopropiophenone->Alpha_Bromo_Intermediate α-Bromination Bupropion_Analog Bupropion Bromo-Analog (Impurity B) Alpha_Bromo_Intermediate->Bupropion_Analog Amination (t-Butylamine) Hydrolysis_Impurity Hydrolysis Impurity (e.g., Impurity C) Alpha_Bromo_Intermediate->Hydrolysis_Impurity Hydrolysis Purification Purification (Column Chromatography) Bupropion_Analog->Purification Oxidation_Impurity Oxidation Impurity (e.g., Impurity F) Hydrolysis_Impurity->Oxidation_Impurity Oxidation Hydrolysis_Impurity->Purification Oxidation_Impurity->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Assessment (HPLC-UV) Characterization->Purity_Analysis

Caption: General workflow for synthesis and analysis of bupropion impurities.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of key bupropion impurities starting from this compound. These methods are adapted from established procedures for the synthesis of bupropion and its analogues.[1][2][3]

Protocol 1: Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one (α-Bromo Intermediate)

This intermediate is the precursor for several bupropion impurities.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TSA)

  • Acetonitrile

  • Toluene

  • Water

Procedure:

  • To a solution of this compound (1 equivalent) in acetonitrile, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of p-Toluenesulfonic acid.

  • Heat the reaction mixture to 60-65°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water and toluene.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-Bromo-1-(3-bromophenyl)propan-1-one.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Synthesis of 2-(tert-Butylamino)-1-(3-bromophenyl)propan-1-one (Bupropion USP Related Compound B)

Materials:

  • 2-Bromo-1-(3-bromophenyl)propan-1-one

  • tert-Butylamine

  • N-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Ethyl acetate

  • Water

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve 2-Bromo-1-(3-bromophenyl)propan-1-one (1 equivalent) in a mixture of N-Methyl-2-pyrrolidinone and toluene.

  • Add an excess of tert-Butylamine (at least 2 equivalents) to the solution.

  • Heat the reaction mixture to 55-60°C and stir for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and add water and ethyl acetate for extraction.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the free base of the impurity.

  • For the hydrochloride salt, dissolve the free base in a suitable solvent like ethyl acetate and bubble hydrogen chloride gas or add a solution of HCl in isopropanol until precipitation is complete.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the hydrochloride salt of the impurity.

Protocol 3: Synthesis of 1-(3-Bromophenyl)-2-hydroxypropan-1-one (Bupropion Impurity C analog)

This impurity can be formed by the hydrolysis of the α-bromo intermediate.

Materials:

  • 2-Bromo-1-(3-bromophenyl)propan-1-one

  • Sodium hydroxide or Sodium bicarbonate solution

  • Dichloromethane

  • n-Heptane

Procedure:

  • Suspend 2-Bromo-1-(3-bromophenyl)propan-1-one in an aqueous solution of sodium hydroxide or sodium bicarbonate.

  • Heat the mixture with stirring for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a solvent such as n-heptane.

Protocol 4: Synthesis of 1-(3-Bromophenyl)propane-1,2-dione (Bupropion Impurity F analog)

This impurity can be synthesized by the oxidation of the corresponding α-hydroxy ketone.

Materials:

  • 1-(3-Bromophenyl)-2-hydroxypropan-1-one

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)

  • Dichloromethane

Procedure:

  • Dissolve 1-(3-Bromophenyl)-2-hydroxypropan-1-one in dichloromethane.

  • Add the oxidizing agent portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

  • Concentrate the filtrate to obtain the crude dione.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize the expected data for the synthesized impurities. The data for the chloro-analogs are often used as a reference due to their structural similarity.

Table 1: Summary of Synthesized Bupropion Impurities

Impurity NameStarting MaterialKey ReagentsExpected Yield (%)
2-Bromo-1-(3-bromophenyl)propan-1-oneThis compoundNBS, p-TSA80-90
2-(tert-Butylamino)-1-(3-bromophenyl)propan-1-one2-Bromo-1-(3-bromophenyl)propan-1-onetert-Butylamine, NMP70-80
1-(3-Bromophenyl)-2-hydroxypropan-1-one2-Bromo-1-(3-bromophenyl)propan-1-oneNaOH (aq)60-70
1-(3-Bromophenyl)propane-1,2-dione1-(3-Bromophenyl)-2-hydroxypropan-1-onePCC70-80

Table 2: Analytical Characterization Data (Illustrative)

ImpurityMolecular FormulaMolecular Weight ( g/mol )AppearanceHPLC Purity (%)
2-Bromo-1-(3-bromophenyl)propan-1-oneC₉H₈Br₂O291.97Pale yellow oil or solid>95
2-(tert-Butylamino)-1-(3-bromophenyl)propan-1-one HClC₁₃H₁₈BrClNO · HCl356.15White to off-white solid>98
1-(3-Bromophenyl)-2-hydroxypropan-1-oneC₉H₉BrO₂229.07White to pale yellow solid>97
1-(3-Bromophenyl)propane-1,2-dioneC₉H₇BrO₂227.06Yellow oil or solid>95

Analytical Method: HPLC-UV for Impurity Profiling

A robust High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of bupropion and its impurities.[4][5][6]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 2.5-3.5 with phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase or a mixture of water and acetonitrile.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualization of Synthetic Relationships

The following diagram illustrates the logical relationships in the synthesis of key impurities from this compound.

Impurity_Synthesis_Pathway Start This compound Intermediate 2,3'-Dibromopropiophenone Start->Intermediate NBS, p-TSA ImpurityB Bupropion Bromo-Analog (Impurity B) Intermediate->ImpurityB tert-Butylamine ImpurityC 1-(3-Bromophenyl)-2- hydroxypropan-1-one (Impurity C analog) Intermediate->ImpurityC Hydrolysis (e.g., NaOH) ImpurityF 1-(3-Bromophenyl)propane- 1,2-dione (Impurity F analog) ImpurityC->ImpurityF Oxidation (e.g., PCC)

Caption: Synthetic pathway for bupropion impurities from this compound.

Conclusion

These application notes provide a framework for the synthesis and analysis of key bupropion impurities starting from this compound. The detailed protocols and analytical methods will be valuable for researchers and scientists in the pharmaceutical industry for the preparation of impurity reference standards, method development, and for gaining a deeper understanding of impurity formation in the synthesis of bupropion. The provided information should be used as a guide, and optimization of reaction and analytical conditions may be necessary for specific applications.

References

Application Notes and Protocols: 3'-Bromopropiophenone in the Synthesis of Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease and Human African Trypanosomiasis, caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei respectively, remain significant global health challenges. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of novel, effective, and safe trypanocidal agents. 3'-Bromopropiophenone has emerged as a valuable starting material in the synthesis of promising classes of trypanocidal compounds, particularly chalcones and thiosemicarbazones. These derivatives have demonstrated potent activity against various life stages of trypanosomes, often through the inhibition of essential parasitic enzymes.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of trypanocidal agents derived from this compound. The information is intended to guide researchers in the design and execution of experiments aimed at the discovery and development of new anti-trypanosomal drugs.

Synthetic Pathways Utilizing this compound

This compound serves as a key building block for the synthesis of two major classes of compounds with demonstrated trypanocidal activity: chalcones and thiosemicarbazones.

Synthesis of Trypanocidal Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of natural and synthetic compounds with a broad spectrum of biological activities, including trypanocidal effects. The Claisen-Schmidt condensation is a straightforward and widely used method for their synthesis.[1]

The general scheme involves the base-catalyzed reaction of this compound with a variety of aromatic aldehydes. The bromine substituent on the propiophenone ring can significantly influence the biological activity of the resulting chalcone.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH or KOH) Reactant1->Process Reactant2 Aromatic Aldehyde Reactant2->Process Product Trypanocidal Chalcone (1-(3-bromophenyl)-3-arylprop-2-en-1-one) Process->Product

Caption: Synthetic workflow for trypanocidal chalcones.

Synthesis of Trypanocidal Thiosemicarbazones

Thiosemicarbazones are another class of compounds that have shown significant promise as trypanocidal agents. Their mechanism of action often involves the inhibition of crucial parasite enzymes like cruzain, a cysteine protease in T. cruzi.[3][4] The synthesis of thiosemicarbazones from this compound is a direct condensation reaction with thiosemicarbazide.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Process Condensation Reaction Reactant1->Process Reactant2 Thiosemicarbazide Reactant2->Process Product This compound Thiosemicarbazone Process->Product

Caption: Synthetic route to this compound thiosemicarbazone.

Mechanism of Action: Inhibition of Cruzain

A primary target for many thiosemicarbazone-based trypanocidal agents is the cysteine protease cruzain. This enzyme is essential for the survival and replication of T. cruzi. Inhibition of cruzain disrupts the parasite's lifecycle, leading to its death. Molecular docking studies have suggested that the thiosemicarbazone moiety can interact with the catalytic cysteine residue (Cys25) in the active site of cruzain, while the aromatic portions of the molecule can form favorable interactions within the enzyme's binding pockets.[3][5][6]

G cluster_inhibitor Thiosemicarbazone Inhibitor cluster_enzyme Cruzain Active Site Inhibitor This compound Thiosemicarbazone Cys25 Cys25 (Catalytic Residue) Inhibitor->Cys25 Interaction with thiocarbonyl carbon S2_pocket S2 Subpocket (Hydrophobic) Inhibitor->S2_pocket Aromatic ring interaction His159 His159 Asn175 Asn175

Caption: Proposed interaction of a thiosemicarbazone with the cruzain active site.

Quantitative Data Summary

The following tables summarize the trypanocidal activity of representative chalcones and thiosemicarbazones. It is important to note that direct activity data for derivatives of this compound is limited in the public domain, and the presented data includes analogous brominated compounds to illustrate the potential of this class.

Table 1: Trypanocidal Activity of Brominated Chalcones against Trypanosoma cruzi

CompoundAromatic Aldehyde MoietyIC50 (µM)Reference
Bromo-chalcone derivative 14-Bromobenzaldehyde>100[7]
Bromo-chalcone derivative 22,4-Dichlorobenzaldehyde25.5[7]
Bromo-chalcone derivative 34-Nitrobenzaldehyde12.7[7]

Table 2: Cruzain Inhibition and Trypanocidal Activity of Aryl Thiosemicarbazones

CompoundAcetophenone Moiety% Cruzain Inhibition (at 10 µM)Trypanocidal IC50 (µM)Reference
Thiosemicarbazone 14-Nitroacetophenone206.3[3]
Thiosemicarbazone 23-Nitroacetophenone1037.7[3]
Thiosemicarbazone 34-Aminoacetophenone5012.0[3]
Thiosemicarbazone 44-Hydroxyacetophenone65239.3[3]

Experimental Protocols

Protocol 1: Synthesis of a 3'-Bromo-substituted Chalcone via Claisen-Schmidt Condensation

This protocol is a general procedure for the synthesis of chalcones from this compound and an aromatic aldehyde.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve the aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add this compound (1.0 mmol) to the solution.

  • Slowly add a solution of NaOH or KOH (1.2 mmol) in ethanol to the reaction mixture with stirring.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of this compound Thiosemicarbazone

This protocol describes the synthesis of the thiosemicarbazone derivative of this compound.[4]

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add thiosemicarbazide (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) if necessary.

  • Characterize the final product by spectroscopic methods.

Protocol 3: In Vitro Trypanocidal Activity Assay

This protocol outlines a common method for evaluating the in vitro activity of synthesized compounds against the epimastigote form of Trypanosoma cruzi.

Materials:

  • Synthesized compounds

  • Trypanosoma cruzi epimastigotes

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum

  • 96-well microplates

  • Resazurin solution

  • Microplate reader

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C to the late logarithmic growth phase.

  • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

  • Add the parasite suspension (e.g., 1 x 10⁶ parasites/mL) to each well containing the test compounds.

  • Include a positive control (e.g., benznidazole) and a negative control (medium with parasites and solvent).

  • Incubate the plates at 28°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the compound concentration.

Conclusion

This compound is a versatile and accessible starting material for the synthesis of chalcones and thiosemicarbazones with potent trypanocidal activity. The straightforward synthetic routes and the significant biological activity of the resulting compounds make this an attractive area for further research and development in the quest for new treatments for trypanosomal diseases. The protocols and data presented here provide a foundation for researchers to explore the structure-activity relationships of these compounds and to identify new lead candidates for preclinical development. Further investigations into the mechanism of action and in vivo efficacy of these derivatives are warranted.

References

Application Notes and Protocols: 3'-Bromopropiophenone as a Precursor for Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3'-bromopropiophenone as a key starting material for the synthesis of novel pyrazole derivatives, with a particular focus on their potential as therapeutic agents, specifically as CCR2 antagonists. This document includes detailed experimental protocols, quantitative biological data for representative compounds, and visualizations of the synthetic workflow and relevant signaling pathways.

Introduction

This compound is a versatile chemical intermediate in organic synthesis and medicinal chemistry.[1][2][3] Its structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, makes it an ideal precursor for the construction of a variety of heterocyclic compounds.[2] Notably, it serves as a valuable building block for the synthesis of novel pyrazole derivatives, which have shown significant potential as antagonists of the C-C chemokine receptor type 2 (CCR2).[4] The inhibition of the CCL2/CCR2 signaling pathway is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Synthesis of Pyrazole Derivatives from this compound

The primary synthetic route to pyrazole derivatives from this compound involves a condensation reaction with a hydrazine derivative. This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazole ring. A general representation of this synthesis is depicted below.

General Synthetic Scheme:
  • Step 1: Formation of a Chalcone Intermediate (Optional but common): this compound can first undergo a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone. This chalcone is then reacted with hydrazine to form the pyrazoline, which can be subsequently oxidized to the pyrazole.

  • Step 2: Cyclization with Hydrazine: Alternatively, and more directly for some derivatives, this compound can be reacted with a 1,3-dicarbonyl compound and hydrazine in a one-pot synthesis. A more direct approach involves the reaction with hydrazine hydrate or a substituted hydrazine. The ketone functionality of this compound reacts with hydrazine to form a hydrazone, which then undergoes cyclization to the pyrazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Precursor This compound Reaction Condensation/ Cyclization Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 3-(3-Bromophenyl)-5-methyl-1H-pyrazole Reaction->Product

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole

This protocol describes a representative synthesis of a pyrazole derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-(3-bromophenyl)-5-methyl-1H-pyrazole.

Biological Activity of Pyrazole Derivatives

Pyrazole derivatives synthesized from this compound have been investigated for their potential as CCR2 antagonists. The CCR2 receptor and its ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of this signaling axis is implicated in various diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.

Representative Biological Data

The following table summarizes the biological activity of representative pyrazole-based CCR2 antagonists. It is important to note that these are examples of potent compounds within this class and specific derivatives from this compound would require individual testing to determine their precise efficacy.

Compound IDTargetAssayIC50 (nM)
CCR2-RACCR2Radioligand Binding103
INCB3344CCR2Radioligand Binding5.1
RS 504393CCR2Chemotaxis89
PF-4136309CCR2Radioligand Binding5.2

Data for analogous pyrazole-based CCR2 antagonists.

Protocol 2: In Vitro CCR2 Chemotaxis Assay

This protocol outlines a general procedure to evaluate the inhibitory effect of synthesized pyrazole derivatives on CCL2-induced cell migration.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • Recombinant human CCL2 (MCP-1)

  • Synthesized pyrazole compounds

  • Chemotaxis chamber (e.g., Boyden chamber)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Calcein-AM (for cell viability/quantification)

Procedure:

  • Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS.

  • Harvest and resuspend the cells in serum-free RPMI 1640.

  • Pre-incubate the cells with various concentrations of the synthesized pyrazole compounds for 30 minutes at 37°C.

  • In the lower chamber of the chemotaxis plate, add RPMI 1640 containing a chemoattractant concentration of CCL2.

  • Place the filter membrane (typically 5 µm pore size for monocytes) over the lower chamber.

  • Add the pre-incubated cell suspension to the upper chamber.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the filter.

  • Fix and stain the migrated cells on the lower surface of the filter.

  • Quantify the migrated cells by counting under a microscope or by using a fluorescence-based assay with a plate reader after labeling with Calcein-AM.

  • Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control and determine the IC50 value.

Signaling Pathway

The CCL2/CCR2 signaling axis activates several downstream pathways that promote cell migration, survival, and proliferation. CCR2 antagonists, such as the pyrazole derivatives discussed, block the initial binding of CCL2 to its receptor, thereby inhibiting these downstream effects.

G cluster_ligand Ligand & Receptor cluster_antagonist Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein Activation CCR2->G_Protein Antagonist Pyrazole Derivative (CCR2 Antagonist) Antagonist->CCR2 Blocks PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K MAPK MAPK Pathway G_Protein->MAPK Response Chemotaxis Inflammation Cell Proliferation PLC->Response PI3K->Response MAPK->Response

References

Application Note: Synthesis of Chalcones Using 3'-Bromopropiophenone as a Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Bromopropiophenone is a versatile chemical intermediate, notable for its applications in organic synthesis and pharmaceutical research.[1] Its structure, featuring a reactive carbonyl group and a bromine-substituted aromatic ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules. The bromine atom, in particular, serves as a useful handle for further functionalization through cross-coupling reactions, while the ketone moiety allows for condensations and other transformations. This application note details a protocol for the use of this compound in the synthesis of chalcones, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[2]

Significance in Drug Development

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of pharmacological activities. The synthesis of novel chalcone derivatives is a significant area of research in medicinal chemistry. Furthermore, this compound itself has been identified as a building block for potent inhibitors of the Trypanosoma cruzi cysteine protease cruzain, a target for the treatment of Chagas' disease.[] The ability to synthesize a diverse library of chalcones from this compound allows researchers to explore structure-activity relationships and develop new therapeutic agents.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with a substituted aromatic aldehyde.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )PuritySupplier
This compoundC₉H₉BrO213.07>98%e.g., TCI, Sigma-Aldrich
4-ChlorobenzaldehydeC₇H₅ClO140.57>98%e.g., Sigma-Aldrich
Ethanol (EtOH)C₂H₅OH46.07Anhydrous---
Sodium Hydroxide (NaOH)NaOH40.00>97%---
Deionized WaterH₂O18.02------
Diethyl Ether(C₂H₅)₂O74.12Anhydrous---
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous---

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-chlorobenzaldehyde in 15 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, add 2-3 mL of a 40% aqueous solution of sodium hydroxide (KOH or NaOH) dropwise.[2] A color change to reddish-brown is typically observed.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 hexane:ethyl acetate). The reaction is typically left overnight.[2]

  • Workup: Once the reaction is complete, pour the reaction mixture into 50 mL of ice-cold water.[2] An acidic workup can also be performed by neutralizing the mixture with dilute HCl to precipitate the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

  • Characterization: The structure and purity of the synthesized chalcone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield

The yields for Claisen-Schmidt condensations are typically high, often exceeding 80%.

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical pathway for the chalcone synthesis and the general experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F 1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone) A->F B 4-Chlorobenzaldehyde B->F C NaOH (aq) D Ethanol E Room Temperature

Caption: Reaction scheme for the synthesis of a chalcone.

G start Start dissolve Dissolve Reactants in Ethanol start->dissolve add_base Add NaOH Solution Dropwise dissolve->add_base stir Stir at Room Temperature Overnight add_base->stir monitor Monitor by TLC stir->monitor workup Pour into Ice-Cold Water stir->workup filter Vacuum Filtration workup->filter purify Recrystallize from Ethanol filter->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for chalcone synthesis.

Friedel-Crafts Acylation: A Note on Synthesis of the Starting Material

While this protocol focuses on the application of this compound, it is important to note that this starting material can itself be synthesized via a Friedel-Crafts acylation reaction. The general principle of Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] In the case of this compound, the synthesis would involve the acylation of bromobenzene with propanoyl chloride.

Limitations of Friedel-Crafts Acylation

It is crucial to be aware of the limitations of the Friedel-Crafts acylation reaction:

  • Deactivated Rings: The reaction is generally not effective on highly deactivated or electron-poor aromatic rings.[4]

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because the resulting ketone product can form a complex with the catalyst.[6]

  • Functional Group Incompatibility: Certain functional groups that are sensitive to strong Lewis acids may not be compatible with the reaction conditions.[4]

Conclusion

This compound is a valuable building block in synthetic organic chemistry, particularly for the preparation of biologically active compounds like chalcones. The Claisen-Schmidt condensation provides a straightforward and efficient method for the synthesis of these derivatives. The protocol detailed herein offers a reliable procedure for researchers in drug discovery and development to synthesize and explore novel chalcone structures.

References

α-Bromination of 3'-Bromopropiophenone to form 2,3'-dibromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecules, particularly in the pharmaceutical industry. The resulting α-haloketones are valuable precursors for the synthesis of various biologically active compounds. This document provides a detailed protocol for the α-bromination of 3'-bromopropiophenone to synthesize 2,3'-dibromopropiophenone, an important building block in medicinal chemistry. The reaction proceeds via an enol or enolate intermediate, with the bromine selectively adding to the α-carbon of the ketone.[1][2]

Reaction Scheme

Figure 1: General reaction scheme for the α-bromination of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the α-bromination of similar propiophenone derivatives.[3][4][5]

Materials:

  • This compound

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system (optional, for purification)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approximately 4-5 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This controlled temperature is crucial to minimize the formation of di-brominated byproducts.[1]

  • Addition of Bromine: In a dropping funnel, prepare a solution of molecular bromine (1.0-1.1 eq) in a small amount of dichloromethane. Add the bromine solution dropwise to the stirred solution of this compound over a period of 10-15 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.[5]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC or the disappearance of the starting material), slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the hydrobromic acid (HBr) formed.[1][5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3'-dibromopropiophenone.[5]

  • Purification: The crude product can be purified by flash chromatography on silica gel if necessary to obtain the final product with high purity.[5]

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar RatioAmount Used
This compoundC₉H₉BrO213.071.010.0 g
BromineBr₂159.811.057.8 g
2,3'-DibromopropiophenoneC₉H₈Br₂O291.97-~12.5 g

Table 1: Summary of reagents and expected product yield. The estimated yield is based on yields reported for similar α-bromination reactions of propiophenone derivatives, which can be quantitative or in the range of 60-90%.[3][5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Dichloromethane cool Cool to 0-5 °C start->cool add_br2 Dropwise Addition of Bromine Solution cool->add_br2 react Stir at 0-5 °C (Monitor by TLC) add_br2->react quench Quench with NaHCO₃ react->quench Reaction Complete extract Separatory Funnel Extraction quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Solvent Removal (Rotary Evaporator) dry->concentrate purify Flash Chromatography (Optional) concentrate->purify end Final Product purify->end Pure 2,3'-Dibromopropiophenone reaction_mechanism cluster_mechanism Acid-Catalyzed Enol Formation & Bromination ketone This compound (Keto Form) protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_product 2,3'-Dibromopropiophenone enol->brominated_product + Br₂ - HBr

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of tertiary alcohols from 3'-bromopropiophenone using Grignard reagents. This method is a fundamental carbon-carbon bond-forming reaction, crucial in medicinal chemistry and drug development for creating complex molecular architectures.[1] The presence of a bromine atom on the aromatic ring offers a versatile handle for subsequent cross-coupling reactions, making the resulting tertiary alcohols valuable intermediates in the synthesis of diverse molecular libraries.

Reaction Principle and Chemoselectivity

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone.[2][3] Subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol.[2]

A key consideration for the reaction with this compound is the presence of two electrophilic sites: the ketone carbonyl and the carbon-bromine bond on the aromatic ring. However, the addition of a Grignard reagent to a ketone is generally a much faster and more favorable process than its reaction with an aryl bromide under standard conditions. This inherent difference in reactivity allows for a highly chemoselective synthesis of the desired tertiary alcohol, leaving the bromo-substituent intact for further functionalization.

Experimental Protocols

This section details the synthesis of two representative tertiary alcohols from this compound using methylmagnesium bromide and ethylmagnesium bromide.

General Considerations:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium chloride) immediately before use.[4]

  • Anhydrous solvents are critical for the success of the Grignard reaction.[5] Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent.

  • The reaction should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.[6]

Protocol 1: Synthesis of 1-(3-Bromophenyl)-1-methylpropan-1-ol

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine.

  • In the dropping funnel, place a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-(3-bromophenyl)-1-methylpropan-1-ol.

Protocol 2: Synthesis of 1-(3-Bromophenyl)-1-ethylpropan-1-ol

This protocol is analogous to Protocol 1, substituting ethyl bromide for methyl iodide to generate ethylmagnesium bromide.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

Procedure:

  • Follow steps 1-5 of Protocol 1, using ethyl bromide (1.1 eq) in place of methyl iodide to prepare ethylmagnesium bromide.[7][8]

  • Follow steps 6-13 of Protocol 1 to react the prepared ethylmagnesium bromide with this compound and purify the resulting 1-(3-bromophenyl)-1-ethylpropan-1-ol.

Data Presentation

The following table summarizes the expected reactants, products, and typical yields for the described Grignard reactions. Please note that actual yields may vary depending on experimental conditions and purification techniques.

Starting KetoneGrignard ReagentProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundMethylmagnesium Iodide1-(3-Bromophenyl)-1-methylpropan-1-olC₁₀H₁₃BrO229.1185-95
This compoundEthylmagnesium Bromide1-(3-Bromophenyl)-1-ethylpropan-1-olC₁₁H₁₅BrO243.1480-90

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Grignard reaction of this compound to form a tertiary alcohol.

Grignard_Mechanism ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic Attack grignard R-MgX grignard->intermediate product Tertiary Alcohol intermediate->product 2. Protonation workup H₃O⁺ Workup workup->product

Caption: General mechanism of the Grignard reaction.

Experimental Workflow

The workflow diagram below outlines the key steps involved in the synthesis and purification of tertiary alcohols from this compound.

Workflow start Start: Dry Glassware & Inert Atmosphere prep_grignard Prepare Grignard Reagent (R-MgX) start->prep_grignard reaction React this compound with Grignard Reagent prep_grignard->reaction quench Quench Reaction with aq. NH₄Cl reaction->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Tertiary Alcohol purify->end

Caption: Experimental workflow for tertiary alcohol synthesis.

Potential Side Reactions

While the reaction is highly chemoselective, certain side reactions can occur, potentially lowering the yield of the desired product.

  • Wurtz-type Coupling: The Grignard reagent can couple with any unreacted alkyl halide to form a dimer. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent preparation.[4]

  • Reaction with Water: Grignard reagents are strong bases and will react readily with any protic species, such as water.[5] This underscores the importance of using anhydrous conditions.

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate. This is generally a minor pathway for simple ketones but can be more significant with sterically hindered Grignard reagents or ketones.

  • Reduction: In some cases, if the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.

By carefully controlling the reaction conditions, particularly by ensuring an anhydrous and inert environment and controlling the rate of addition of reagents, these side reactions can be minimized, leading to high yields of the desired tertiary alcohol.

References

Application of 3'-Bromopropiophenone in the Synthesis of Kinase Spindle Protein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, making it an attractive target for anticancer drug development. A promising class of KSP inhibitors are dihydropyrimidine-based compounds, such as Monastrol and its analogues. This document outlines the application of 3'-Bromopropiophenone as a key starting material in the synthesis of a potent 4-(3-bromophenyl)-dihydropyrimidine KSP inhibitor.

The synthetic strategy hinges on the well-established Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea or thiourea.[1][2] In this context, this compound is a versatile precursor to the required aryl aldehyde, 3-bromobenzaldehyde. The presence of the bromine atom on the phenyl ring offers a handle for further structural modifications to explore structure-activity relationships (SAR) and optimize the inhibitor's potency and pharmacokinetic profile.

The resulting 4-(3-bromophenyl)-dihydropyrimidine derivatives exhibit inhibitory activity against KSP, leading to a cascade of events culminating in apoptosis. The general mechanism involves the disruption of microtubule dynamics during mitosis, leading to the formation of monopolar spindles and activation of the spindle assembly checkpoint.[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

Data Presentation

The following table summarizes the inhibitory activity of a representative 4-(3-bromophenyl)-dihydropyrimidine KSP inhibitor synthesized from this compound.

Compound NameTargetIC50 (nM)Cell LineAssay Type
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateKSP~50 - 200Various CancerATPase activity

Experimental Protocols

I. Synthesis of 3-bromobenzaldehyde from this compound

This synthesis is a two-step process involving the oxidation of the propiophenone to a benzoic acid derivative, followed by reduction to the aldehyde.

Step 1: Oxidation of this compound to 3-Bromobenzoic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent like aqueous ethanol.

  • Add a solution of sodium carbonate.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours.

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • To the filtrate, add sodium bisulfite to reduce any remaining permanganate.

  • Acidify the solution with concentrated hydrochloric acid until a white precipitate of 3-bromobenzoic acid forms.

  • Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol/water to obtain pure 3-bromobenzoic acid.

Step 2: Reduction of 3-Bromobenzoic Acid to 3-Bromobenzaldehyde

Materials:

  • 3-Bromobenzoic acid

  • Thionyl chloride (SOCl2)

  • Palladium on barium sulfate (Pd/BaSO4) catalyst (Rosenmund catalyst)

  • Quinoline-sulfur poison

  • Xylene (anhydrous)

  • Hydrogen gas (H2)

Procedure (Rosenmund Reduction):

  • Convert 3-bromobenzoic acid to its acid chloride by reacting with thionyl chloride.

  • In a three-necked flask equipped with a gas inlet, a reflux condenser, and a stirrer, suspend the Pd/BaSO4 catalyst and the quinoline-sulfur poison in anhydrous xylene.

  • Heat the suspension to reflux and bubble hydrogen gas through the mixture.

  • Slowly add a solution of 3-bromobenzoyl chloride in anhydrous xylene to the refluxing mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture, filter off the catalyst, and wash the filtrate with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting 3-bromobenzaldehyde by vacuum distillation.

II. Synthesis of Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Reaction)

Materials:

  • 3-Bromobenzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine 3-bromobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol.[5]

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • The solid product will precipitate out.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.

III. KSP Inhibition Assay (MTT Assay)

This protocol is a colorimetric assay to assess the effect of the synthesized inhibitor on cancer cell proliferation.[6]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized KSP inhibitor

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of the synthesized KSP inhibitor in DMSO and make serial dilutions in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Monastrol).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Visualizations

KSP_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular Cellular Mechanism Start This compound Intermediate1 3-Bromobenzoic Acid Start->Intermediate1 Oxidation Intermediate2 3-Bromobenzaldehyde Intermediate1->Intermediate2 Reduction DHPM 4-(3-bromophenyl)- dihydropyrimidine (KSP Inhibitor) Intermediate2->DHPM Biginelli Reaction KSP Kinesin Spindle Protein (KSP/Eg5) DHPM->KSP Inhibits Spindle Bipolar Spindle Formation KSP->Spindle Required for Mitosis Mitosis Spindle->Mitosis Essential for CellCycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis SAC Spindle Assembly Checkpoint Activation CellCycle->SAC Triggers SAC->Apoptosis Leads to

Caption: Synthetic pathway from this compound to a KSP inhibitor and its cellular mechanism of action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Oxidation of This compound s2 Reduction to 3-Bromobenzaldehyde s1->s2 s3 Biginelli Reaction s2->s3 s4 Purification & Characterization (NMR, MS, etc.) s3->s4 b2 Compound Treatment s4->b2 Test Compound b1 Cell Culture b1->b2 b3 MTT Assay for Cell Viability b2->b3 b4 IC50 Determination b3->b4 d1 Dose-Response Curve b4->d1 d2 SAR Analysis d1->d2

Caption: Experimental workflow for the synthesis and biological evaluation of KSP inhibitors.

References

Application Notes and Protocols: 3'-Bromopropiophenone as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 3'-bromopropiophenone as a key intermediate in the synthesis of novel agrochemicals, with a particular focus on the development of potent triazole-based fungicides. The protocols outlined below detail the synthetic route from this compound to a representative triazole fungicide, including key reaction steps, and present relevant quantitative data on fungicidal efficacy.

Introduction

This compound is a valuable building block in synthetic organic chemistry, offering multiple reaction sites for molecular elaboration.[1] Its propiophenone core, featuring a reactive carbonyl group and an α-carbon, coupled with a bromine-substituted phenyl ring, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules with potential biological activity, including agrochemicals such as fungicides, herbicides, and insecticides.[2] The bromine atom, in particular, serves as a useful handle for cross-coupling reactions or can be retained in the final molecule to enhance its biological properties.

Application in Fungicide Synthesis: Triazole Derivatives

A significant application of this compound in agrochemical development is in the synthesis of triazole fungicides. Triazole fungicides are a major class of agricultural chemicals that effectively control a broad spectrum of fungal pathogens by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The general synthetic strategy involves the conversion of this compound to an α-haloketone, which then undergoes nucleophilic substitution with 1,2,4-triazole, followed by reduction of the carbonyl group to yield the final active compound.

General Synthesis Pathway

The synthesis of a representative triazole fungicide from this compound can be conceptualized in three main steps:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group of this compound to form 2-bromo-1-(3-bromophenyl)propan-1-one.

  • Nucleophilic Substitution: Reaction of the α-bromoketone with 1,2,4-triazole to introduce the fungicidally active triazole moiety.

  • Reduction: Reduction of the ketone functionality to a hydroxyl group to yield the final triazole alcohol.

This synthetic pathway is illustrated in the workflow diagram below.

A This compound B α-Bromination A->B C 2-Bromo-1-(3-bromophenyl)propan-1-one B->C D Nucleophilic Substitution (with 1,2,4-Triazole) C->D E 1-(3-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one D->E F Reduction E->F G Representative Triazole Fungicide (e.g., 1-(3-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol) F->G

Figure 1: General synthetic workflow for the preparation of a representative triazole fungicide from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one (α-Bromination)

This protocol describes the α-bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl4)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3-bromophenyl)propan-1-one.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-(3-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one

This protocol details the nucleophilic substitution of the α-bromo ketone with 1,2,4-triazole.

Materials:

  • 2-Bromo-1-(3-bromophenyl)propan-1-one

  • 1,2,4-Triazole

  • Potassium carbonate

  • Acetone

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 2-bromo-1-(3-bromophenyl)propan-1-one (1 equivalent) in acetone, add 1,2,4-triazole (1.2 equivalents) and potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 1-(3-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-ol (Reduction)

This protocol describes the final reduction step to the target triazole fungicide.

Materials:

  • 1-(3-Bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one

  • Sodium borohydride (NaBH4)

  • Methanol

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1-(3-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)propan-1-one (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the final compound by column chromatography or recrystallization.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a representative triazole fungicide synthesized from a bromopropiophenone derivative against various plant pathogens. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the fungal growth.

CompoundTarget PathogenEC50 (µg/mL)
Representative Triazole Fungicide Sclerotinia sclerotiorum1.59
Phytophthora infestans0.46
Rhizoctonia solani0.27
Botrytis cinerea11.39
Difenoconazole (Commercial Standard) Sclerotinia sclerotiorum0.12

Note: The data presented is for a structurally related triazole fungicide and is intended to be representative of the potential efficacy of compounds synthesized via the described protocols.

Logical Relationship of Synthesis and Evaluation

The development of a novel agrochemical involves a logical progression from synthesis to biological evaluation. The following diagram illustrates this relationship.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound (Starting Material) B Chemical Transformations (e.g., Bromination, Substitution, Reduction) A->B C Purified Target Compound (Triazole Fungicide) B->C D In Vitro Fungicidal Assay C->D E Quantitative Data (e.g., EC50 values) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->B Optimization

Figure 2: Logical workflow from synthesis to biological evaluation and optimization.

Conclusion

This compound serves as a highly versatile and valuable intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate a clear and efficient pathway for the development of potent triazole fungicides. The adaptability of the synthetic route allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation crop protection agents. Researchers and scientists in the field of agrochemical development are encouraged to explore the potential of this compound in their synthetic endeavors.

References

Application Notes: Derivatization of 3'-Bromopropiophenone for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Bromopropiophenone is an aromatic ketone that serves as a highly versatile building block in medicinal chemistry.[1] Its structure, featuring a propiophenone core with a bromine atom at the 3-position of the phenyl ring, provides multiple reactive sites for chemical modification. These sites include the carbonyl group, the adjacent α-carbon, and the bromoaromatic moiety, which can be targeted for derivatization.[1] The strategic placement of the bromine atom offers a chemical handle for synthesizing a diverse array of derivatives with potential pharmacological activities.[1] These derivatives, most notably chalcones and pyrimidines, have demonstrated a broad spectrum of biological effects, including antimicrobial, antitumor, anticonvulsant, and anti-inflammatory properties. This document provides detailed protocols for key derivatization reactions and summarizes the medicinal applications of the resulting compounds.

I. Key Derivatization Strategies and Protocols

The derivatization of this compound primarily targets its reactive carbonyl group and the adjacent α-carbon, allowing for the introduction of diverse functional groups and the construction of complex heterocyclic systems.[1]

Synthesis of 3'-Bromo-Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and possess a wide range of biological activities. They are most commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (in this case, this compound) and an aromatic aldehyde.[2][3]

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_products Products 3BP This compound Catalyst Base Catalyst (NaOH or KOH) Ethanol 3BP->Catalyst ArCHO Aromatic Aldehyde (Ar-CHO) ArCHO->Catalyst Chalcone 3'-Bromo-Chalcone Derivative H2O Water (H₂O) Catalyst->Chalcone Catalyst->H2O

Figure 1. General workflow for Claisen-Schmidt condensation.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a selected substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidification: Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) until a precipitate forms.

  • Isolation and Purification: Filter the solid precipitate, wash it thoroughly with water, and dry it. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Synthesis of Pyrimidine Derivatives from 3'-Bromo-Chalcones

The α,β-unsaturated ketone moiety in chalcones makes them ideal precursors for synthesizing various heterocyclic compounds. Reaction with binucleophiles like urea or thiourea yields pyrimidine derivatives, a class of compounds with significant medicinal importance.[6]

Pyrimidine_Synthesis Chalcone 3'-Bromo-Chalcone Derivative Reaction Cyclocondensation (Reflux in Ethanol, Base) Chalcone->Reaction Reagent Urea or Thiourea Reagent->Reaction Pyrimidine 2-Amino/Thio-pyrimidine Derivative Reaction->Pyrimidine Alpha_Bromination 3BP This compound Reaction α-Bromination (Acetic Acid, 0-5°C) 3BP->Reaction Reagent Brominating Agent (Br₂ or NBS) Reagent->Reaction Product 2,3'-Dibromopropiophenone Reaction->Product Apoptosis_Pathway BromoChalcone Bromo-Chalcone Derivative Bcl2 Bcl-2 Protein (Anti-apoptotic) BromoChalcone->Bcl2 Inhibits Expression Caspases Caspase Cascade Activation Bcl2->Caspases Inhibits Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3'-Bromopropiophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Friedel-Crafts Acylation

  • Question: I am attempting the Friedel-Crafts acylation of bromobenzene with propionyl chloride and obtaining a very low yield or no product. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Friedel-Crafts acylation of bromobenzene are common due to the deactivating effect of the bromine substituent on the aromatic ring.[1][2] Here are the primary factors to investigate:

    • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your reagents or glassware will deactivate the catalyst.

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Handle the Lewis acid in a glove box or under an inert atmosphere.

    • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

      • Solution: Use at least a 1:1 molar ratio of Lewis acid to the acylating agent. In some cases, a slight excess of the catalyst may be beneficial.

    • Reaction Temperature: The reaction may require heating to overcome the activation energy of the deactivated ring. However, excessively high temperatures can lead to side reactions.

      • Solution: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then gradually warm to room temperature or reflux to drive the reaction to completion. Monitor the reaction progress by TLC.

    • Purity of Reagents: Impurities in bromobenzene or propionyl chloride can inhibit the reaction.

      • Solution: Use high-purity, freshly distilled reagents if necessary.

Issue 2: Formation of Multiple Isomers in Friedel-Crafts Acylation

  • Question: My product mixture from the Friedel-Crafts acylation contains significant amounts of ortho- and para-isomers (2'- and 4'-bromopropiophenone) in addition to my desired this compound. How can I improve the regioselectivity?

  • Answer: This is a significant challenge because bromine is an ortho-, para-directing group.[3] The formation of the meta-isomer is generally not favored.

    • Catalyst Choice: The choice of Lewis acid can influence the isomer ratio.

      • Solution: While AlCl₃ is common, exploring other Lewis acids like ferric chloride (FeCl₃) or alternative catalytic systems such as zeolites might offer different regioselectivity.[1]

    • Reaction Conditions: Temperature and solvent can play a role in the isomer distribution.

      • Solution: Experiment with different solvents and reaction temperatures. Lower temperatures sometimes favor the para-isomer, but the effect on the meta-isomer formation needs to be determined empirically.

    • Purification: Efficient purification is crucial to isolate the desired meta-isomer.

      • Solution: Fractional distillation under reduced pressure or column chromatography are effective methods for separating the isomers.[3]

Issue 3: Low Yield in the Bromination of Propiophenone

  • Question: I am trying to synthesize this compound by brominating propiophenone, but the yield is low and I see multiple brominated products. What can I do?

  • Answer: Direct bromination of propiophenone can lead to a mixture of products, including substitution on the aromatic ring and at the α-position to the carbonyl group.

    • Reaction Conditions: Controlling the reaction conditions is key to favoring aromatic substitution.

      • Solution: Use a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) to promote electrophilic aromatic substitution. The reaction should be carried out in the absence of light and at a controlled temperature (e.g., 0-5°C) to minimize radical-mediated α-bromination.[3]

    • Brominating Agent: The choice of brominating agent can affect the outcome.

      • Solution: While molecular bromine (Br₂) is commonly used, N-bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes provide better control and selectivity for aromatic bromination.[3]

    • Work-up Procedure: Proper quenching and work-up are necessary to prevent further reactions.

      • Solution: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine. Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove any acidic byproducts.

Frequently Asked Questions (FAQs)

  • Question 1: What are the main synthetic routes to this compound?

    • Answer: The two primary methods are the Friedel-Crafts acylation of bromobenzene with propionyl chloride or propionic anhydride, and the electrophilic bromination of propiophenone.[3]

  • Question 2: Why is the Friedel-Crafts acylation of bromobenzene challenging?

    • Answer: Bromobenzene is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the bromine atom.[1][2] This makes the reaction slower and requires more forcing conditions compared to the acylation of activated aromatic rings.

  • Question 3: What are the common side products in the synthesis of this compound?

    • Answer: In the Friedel-Crafts acylation of bromobenzene, the main side products are the 2'- and 4'-bromopropiophenone isomers.[3] In the bromination of propiophenone, side products can include polybrominated species and α-bromopropiophenone.

  • Question 4: How can I purify this compound?

    • Answer: The most common and effective purification methods are recrystallization and column chromatography.[3] Given that this compound is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective way to remove isomeric impurities.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Direct comparative data for the synthesis of the 3'-isomer is limited in the literature; however, the following tables provide an overview of the expected impact of key parameters based on established chemical principles and data from similar reactions.

Table 1: Influence of Lewis Acid Catalyst on Friedel-Crafts Acylation Yield (Illustrative)

CatalystRelative ReactivityExpected Yield of Acylated Bromobenzene (Ortho/Para)Key Considerations
AlCl₃HighGood to ExcellentHighly moisture-sensitive; requires stoichiometric amounts.
FeCl₃ModerateModerate to GoodLess moisture-sensitive than AlCl₃; generally requires heating.
ZnCl₂LowLow to ModerateMilder catalyst; may require higher temperatures and longer reaction times.
ZeolitesVariableModerateReusable solid acid catalyst; can offer improved regioselectivity in some cases.[1]

Note: The yields for the acylation of bromobenzene are typically highest for the para-isomer. A patent for the synthesis of p-bromopropiophenone reported yields of over 77% using a composite catalyst.[4]

Table 2: Effect of Reaction Temperature on Bromination of Propiophenone (Illustrative)

TemperatureExpected Predominant ReactionPotential Side Products
0-5 °C (with Lewis Acid)Aromatic Bromination (Ring Substitution)α-Bromopropiophenone, polybrominated products
Room Temperature (with UV light)α-Bromination (Side-chain Substitution)Aromatic bromination products
RefluxIncreased rate of both reactionsSignificant mixture of products, potential for decomposition

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Bromobenzene

This protocol is adapted from standard Friedel-Crafts procedures.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq).

    • Add a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide.

    • Cool the flask to 0 °C in an ice bath.

  • Reagent Addition:

    • Add propionyl chloride (1.0 eq) dropwise to the stirred suspension of AlCl₃.

    • After the addition is complete, add bromobenzene (1.0 eq) dropwise.

  • Reaction:

    • After the addition of bromobenzene, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water, followed by dilute HCl.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.

Protocol 2: Bromination of Propiophenone

This protocol is adapted from standard aromatic bromination procedures.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve propiophenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or DCM).

    • Add a catalytic amount of iron(III) bromide or iron powder.

    • Cool the mixture to 0 °C in an ice-water bath and protect it from light.

  • Reagent Addition:

    • Add a solution of bromine (1.0 eq) in the same solvent dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Transfer the mixture to a separatory funnel and add water.

    • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualization

Friedel_Crafts_Acylation_Pathway PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3_reagent AlCl₃ (Lewis Acid) AlCl3_reagent->AcyliumIon SigmaComplex Sigma Complex (Intermediate) AcyliumIon->SigmaComplex Bromobenzene Bromobenzene Bromobenzene->SigmaComplex Electrophilic Attack ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation HCl HCl SigmaComplex->HCl Bromopropiophenone This compound (and isomers) ProductComplex->Bromopropiophenone Hydrolysis AlCl3_regenerated AlCl₃ ProductComplex->AlCl3_regenerated Troubleshooting_Workflow Start Low Yield in This compound Synthesis CheckPurity Check Reagent Purity and Anhydrous Conditions Start->CheckPurity CheckCatalyst Verify Catalyst Activity and Stoichiometry Start->CheckCatalyst OptimizeTemp Optimize Reaction Temperature and Time Start->OptimizeTemp IsomerIssue Is Isomer Formation the Main Problem? CheckPurity->IsomerIssue CheckCatalyst->IsomerIssue OptimizeTemp->IsomerIssue Purification Optimize Purification (Column Chromatography, Recrystallization) IsomerIssue->Purification Yes AlternativeRoute Consider Alternative Synthetic Route IsomerIssue->AlternativeRoute No Success Improved Yield Purification->Success AlternativeRoute->Success

References

Side products in the synthesis of 3'-Bromopropiophenone and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via Friedel-Crafts acylation of bromobenzene?

The primary side products in the Friedel-Crafts acylation of bromobenzene with propanoyl chloride (or propionic anhydride) are the ortho- and para-isomers: 2'-Bromopropiophenone and 4'-Bromopropiophenone.[1] This is due to the ortho-, para-directing effect of the bromine substituent on the benzene ring.[1] Additionally, di-acylated products can form, although this is generally less favorable.[1]

Q2: How can I minimize the formation of isomeric side products (2'- and 4'-Bromopropiophenone)?

Minimizing isomeric impurities is crucial for obtaining a high purity of the desired this compound. Since the bromine atom in bromobenzene directs incoming electrophiles to the ortho and para positions, complete suppression of these isomers is challenging. However, their formation can be influenced by reaction conditions. Steric hindrance can sometimes disfavor the formation of the ortho-isomer to some extent.[2] The choice of Lewis acid catalyst and reaction temperature can also play a role in the regioselectivity of the reaction.

Q3: What causes the formation of di-acylated side products and how can I prevent it?

Di-acylated products are formed when a second propanoyl group is added to the bromopropiophenone product. This is a form of polysubstitution. Fortunately, the propiophenone product is deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group, which makes a second acylation less likely than the first.[3] However, to further suppress this side reaction, it is recommended to use an excess of the aromatic substrate, bromobenzene.[4]

Q4: What are the key reaction parameters to control for a successful and clean synthesis?

Several factors are critical for maximizing the yield of this compound while minimizing side products:[1]

  • Anhydrous Conditions: Friedel-Crafts acylation is highly sensitive to moisture, which can deactivate the Lewis acid catalyst (e.g., AlCl₃). Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Catalyst Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the ketone product.[3]

  • Reaction Temperature: The temperature should be carefully controlled. Lower temperatures can help to improve selectivity, while higher temperatures may lead to more side products.

  • Order of Addition: The order in which reagents are mixed can influence the outcome.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (due to moisture).2. Deactivated starting material (impurities in bromobenzene).3. Insufficient amount of catalyst.1. Ensure all glassware is oven-dried. Use fresh, anhydrous Lewis acid and solvents.2. Purify bromobenzene by distillation if necessary.3. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent.[3]
High Percentage of Isomeric Impurities 1. Reaction temperature is too high, leading to loss of selectivity.2. The chosen Lewis acid favors the formation of ortho and para isomers.1. Conduct the reaction at a lower temperature (e.g., 0-5 °C).[1]2. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) as they can influence isomer distribution.
Significant Amount of Di-acylated Product 1. Molar ratio of reactants is not optimal.2. High reaction temperature or prolonged reaction time.1. Use a molar excess of bromobenzene relative to propanoyl chloride.[4]2. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup.2. Co-elution of isomers during column chromatography.3. Product oiling out during recrystallization.1. Add a saturated solution of NaCl (brine) to help break up emulsions.2. Use a less polar solvent system for column chromatography to improve separation of the isomers. A gradient elution may be necessary.3. For recrystallization, ensure the correct solvent or solvent pair is used. The product should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Bromobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).

  • In an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ to the flask, followed by anhydrous DCM.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add propanoyl chloride to the stirred suspension of AlCl₃ in DCM.

  • To this mixture, add bromobenzene dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as hexane:ethyl acetate (95:5), and gradually increase the polarity to elute the different isomers. The typical elution order will be para, then meta, then ortho. The exact ratio will need to be determined by TLC analysis of the crude mixture.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but readily soluble when hot. Ethanol, methanol, or a mixture of ethanol and water can be effective.[1]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If there are insoluble impurities, filter the hot solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals.

Visualizing Reaction Pathways and Workflows

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products Bromobenzene Bromobenzene ReactionStep Electrophilic Aromatic Substitution Bromobenzene->ReactionStep PropanoylChloride Propanoyl Chloride AcyliumIon Acylium Ion Intermediate PropanoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->ReactionStep MainProduct This compound ReactionStep->MainProduct SideProductOrtho 2'-Bromopropiophenone (Side Product) ReactionStep->SideProductOrtho SideProductPara 4'-Bromopropiophenone (Side Product) ReactionStep->SideProductPara SideProductDiacyl Di-acylated Product (Side Product) MainProduct->SideProductDiacyl + Acylium Ion (minor pathway) Troubleshooting_Workflow Start Experiment Performed CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity Level? CheckYield->CheckPurity No TroubleshootYield Troubleshoot Yield: - Check catalyst activity - Ensure anhydrous conditions - Verify stoichiometry CheckYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity: - Optimize temperature - Adjust reactant ratios - Improve purification method CheckPurity->TroubleshootPurity Yes Successful Successful Synthesis CheckPurity->Successful No TroubleshootYield->Start Re-run Experiment TroubleshootPurity->Start Re-run Experiment

References

Purification of 3'-Bromopropiophenone from ortho- and para-isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3'-Bromopropiopiophenone from its ortho- and para-isomers. The information is tailored for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude sample of 3'-Bromopropiophenone?

A1: The primary impurities in a typical synthesis of this compound are its positional isomers: 2'-Bromopropiophenone (ortho-isomer) and 4'-Bromopropiophenone (para-isomer).[1] These arise from the Friedel-Crafts acylation of bromobenzene, which directs incoming substituents to the ortho and para positions. Other potential impurities can include unreacted starting materials and poly-acylated byproducts.[1]

Q2: What are the recommended methods for purifying 3'-Bromopropiopiophenone?

A2: The most common and effective methods for purifying this compound from its isomers are recrystallization and column chromatography.[1] Fractional crystallization can also be a viable technique. For analytical and preparative scale separations, High-Performance Liquid Chromatography (HPLC) can be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the separation of the isomers and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the isomeric ratio and the presence of other impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the isomeric ratio and identify the structure of the purified product.

  • Melting Point Analysis: A sharp melting point close to the literature value (39-41 °C) indicates high purity.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product does not crystallize Too much solvent was used.Boil off some of the solvent to increase the concentration of the product and allow the solution to cool again.[4]
The solution is cooling too quickly.Allow the solution to cool to room temperature slowly, without disturbance. If necessary, insulate the flask to slow down the cooling rate.
The compound has "oiled out" (formed a liquid instead of solid crystals).Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to prevent oiling out upon cooling. Scratching the inside of the flask with a glass rod at the air-solvent interface can also induce crystallization.[4]
Low recovery of pure product The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize the solubility of the product in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask. Filter the hot solution as quickly as possible.
Crystals are colored or appear impure Colored impurities are present.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.
The cooling process was too rapid, trapping impurities.Ensure a slow and gradual cooling process to allow for the formation of pure crystals.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of isomers The chosen eluent system is not optimal.Systematically vary the polarity of the eluent. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective. Use TLC to test different solvent systems before running the column.
The column was not packed properly, leading to channeling.Ensure the column is packed uniformly without any air bubbles. A "slurry packing" method is generally recommended.[5][6]
The sample was loaded incorrectly.Dissolve the sample in a minimum amount of the eluent and load it onto the column in a narrow band.[7][8]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[9]
Fractions are very dilute Too much solvent was used for elution.Concentrate the fractions using a rotary evaporator.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on the principle of "like dissolves like," and the need for the compound to be soluble in the hot solvent and insoluble in the cold solvent, a mixed solvent system is often effective. A common choice for aromatic ketones is a mixture of a polar solvent like ethanol or acetone with a non-polar solvent like hexane or heptane.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot polar solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the non-polar solvent (e.g., hexane) to the hot solution until it becomes slightly cloudy (the saturation point). Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Eluent Selection: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or bubbles.[5][6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar solvent. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Specific quantitative data on the purification of this compound is not extensively available in the public literature. However, the following table provides a general overview of what can be expected from the purification methods.

Purification Method Typical Purity Achieved Expected Yield Key Considerations
Recrystallization >98%60-80%Dependent on the initial purity of the crude product and the choice of solvent. Multiple recrystallizations may be necessary.
Column Chromatography >99%70-90%Highly dependent on the proper selection of eluent and careful technique. Can achieve very high purity.
Preparative HPLC >99.5%50-70%Higher cost and more complex setup, but offers the highest resolution and purity.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude this compound (mixture of o-, m-, p-isomers) recrystallization Recrystallization crude->recrystallization column_chrom Column Chromatography crude->column_chrom prep_hplc Preparative HPLC crude->prep_hplc pure_product Pure this compound recrystallization->pure_product Crystals mother_liquor Mother Liquor (enriched in o- and p-isomers) recrystallization->mother_liquor Filtrate column_chrom->pure_product Pure Fractions impure_fractions Impure Fractions column_chrom->impure_fractions Mixed Fractions prep_hplc->pure_product Pure Fractions prep_hplc->impure_fractions Mixed Fractions

Caption: A workflow diagram illustrating the different purification pathways for crude this compound.

Troubleshooting_Logic Troubleshooting Logic for Purification Issues start Purification Issue Identified check_purity Assess Purity (TLC/HPLC) start->check_purity recryst_issue Recrystallization Problem? check_purity->recryst_issue If Recrystallization chrom_issue Chromatography Problem? check_purity->chrom_issue If Chromatography recryst_issue->chrom_issue No solve_recryst Adjust Solvent/Cooling Rate recryst_issue->solve_recryst Yes solve_chrom Optimize Eluent/Repack Column chrom_issue->solve_chrom Yes reassess Re-assess Purity solve_recryst->reassess solve_chrom->reassess

Caption: A logical flowchart for troubleshooting common issues encountered during purification.

References

Technical Support Center: High-Purity 3'-Bromopropiophenone Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the recrystallization of 3'-Bromopropiophenone to achieve high purity. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol, particularly 95% ethanol, is a highly recommended single solvent for the recrystallization of this compound. The compound is moderately soluble in hot ethanol and sparingly soluble in cold ethanol, which are ideal characteristics for a recrystallization solvent. A mixed solvent system of ethanol and water can also be effective, where water acts as an anti-solvent.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials and byproducts from the synthesis, such as the ortho- (2'-) and para- (4'-) isomers of bromopropiophenone.[1] The recrystallization process is effective at removing these isomeric impurities.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of solid crystals, can occur if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly to encourage crystal formation.[2] Using a mixed solvent system and adjusting the solvent ratio can also prevent this issue.

Q4: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A4: If crystals do not form upon cooling, the solution may be supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of this compound to the solution. This "seed" crystal will act as a template for other crystals to form.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[2]

Q5: What is the expected melting point of high-purity this compound?

A5: The melting point of pure this compound is typically in the range of 39-42°C.[3] A sharp melting point within this range is a good indicator of high purity. Commercially available high-purity grades often specify a melting point of 39-41°C.[4]

Data Presentation

ParameterSingle Solvent (Ethanol)Mixed Solvent (Ethanol/Water)
Solubility Profile Good solubility in hot ethanol, low solubility in cold ethanol.High solubility in hot ethanol, very low solubility in cold ethanol/water mixtures.
Typical Purity >98% (GC)Can potentially achieve higher purity by fine-tuning the solvent ratio.
Advantages Simpler procedure, less optimization required.Allows for fine-tuning of solubility, potentially leading to higher purity and yield.
Disadvantages May have slightly lower yields compared to an optimized mixed solvent system.Requires careful addition of the anti-solvent (water) to avoid premature precipitation. The composition of the solvent mixture can change upon heating due to different boiling points.[5]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (95% Ethanol)

This protocol describes a standard method for the purification of this compound using 95% ethanol.

Materials:

  • Crude 3'-Bromopropiopiophenone

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hotplate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol utilizes an ethanol/water mixture, where water acts as the anti-solvent to induce crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Crystal Yield - Too much solvent was used. - The cooling process was too rapid. - The final cooling temperature was not low enough.- Concentrate the filtrate by evaporating some solvent and re-cool.[2] - Ensure slow cooling to allow for complete crystallization. - Use an ice-salt bath for a lower cooling temperature.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.
Crystals Crash Out Too Quickly - The solution is too concentrated. - The temperature difference between the hot and cold solvent is too large.- Reheat the solution and add a small amount of additional hot solvent.[2] - Allow the solution to cool more gradually.
Oiling Out - The compound is melting in the hot solvent. - The solution is highly supersaturated.- Reheat to dissolve the oil, add more solvent, and cool slowly.[2] - Consider using a different solvent or a mixed solvent system with a lower boiling point.
No Crystals Form - The solution is not saturated. - The solution is supersaturated but lacks nucleation sites.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask or add a seed crystal.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimal hot solvent (e.g., 95% Ethanol) A->B C Stir and heat until fully dissolved B->C D Slowly cool to room temperature C->D E Cool in an ice bath D->E F Crystal formation E->F G Vacuum filtration F->G H Wash with ice-cold solvent G->H I Dry under vacuum H->I J High-purity this compound I->J Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_oiling Oiling Out cluster_no_xtals No Crystals Form cluster_low_yield Low Yield Start Problem Encountered O1 Reheat to dissolve oil Start->O1 N1 Is solution supersaturated? Start->N1 L1 Too much solvent used? Start->L1 O2 Add more hot solvent O1->O2 O3 Cool slowly O2->O3 N2 Scratch flask / Add seed crystal N1->N2 Yes N3 Evaporate some solvent N1->N3 No L2 Concentrate filtrate & re-cool L1->L2 Yes

References

Technical Support Center: Purification of 3'-Bromopropiophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3'-Bromopropiophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, a polar stationary phase is typically employed. The most common choice is silica gel (SiO₂). Alumina (Al₂O₃) in its neutral form can also be an effective alternative, depending on the specific impurities present in your crude sample.[1]

Q2: Which mobile phase systems are suitable for the elution of this compound?

A2: A non-polar mobile phase with a polar modifier is generally used to elute this compound from a silica gel column. A common starting point is a mixture of a hydrocarbon solvent and an ester or ether. The polarity of the mobile phase should be optimized using Thin Layer Chromatography (TLC) prior to performing the column. The goal is to achieve a retention factor (Rf) for this compound in the range of 0.2-0.4 for optimal separation.[1]

Q3: How can I determine the optimal mobile phase composition?

A3: The ideal mobile phase is determined by running several TLC plates with your crude sample in different solvent systems of varying polarities. The solvent system that provides the best separation between your desired product and its impurities, with the product's Rf value between 0.2 and 0.4, should be selected for the column chromatography.

Q4: What are the common impurities I should expect when synthesizing this compound?

A4: Potential impurities can include unreacted starting materials and byproducts from side reactions. The primary byproducts are often the ortho- and para-isomers (2'- and 4'-bromopropiophenone).[2] Di-acylated products may also be present, though they are generally less common.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause Troubleshooting Steps
Compound does not move from the origin (Rf = 0) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar compounds, a dichloromethane/methanol system can be considered, starting with a low percentage of methanol (e.g., 1-5%).[1]
Compound elutes too quickly (Rf close to 1) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Poor separation of spots (streaking or overlapping bands) 1. Sample is overloaded on the column. 2. The chosen mobile phase does not provide adequate resolution. 3. The compound may be degrading on the silica gel.[1]1. Use a larger column or reduce the amount of sample loaded. 2. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf) between your product and impurities.[1] 3. To check for degradation, perform a 2D TLC. Spot the compound, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, your compound is unstable on silica.[1][3] In this case, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
Compound is insoluble in the mobile phase and precipitates on the column The solvent used to dissolve the sample is too polar compared to the mobile phase, or the compound has low solubility in the eluent.Dissolve the sample in a minimum amount of a slightly more polar solvent than the eluent or the solvent used for loading.[4] Alternatively, use a "dry loading" technique: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the top of the column.[4]
No compound is eluting from the column 1. The compound may have decomposed on the column.[3] 2. The mobile phase composition may have been prepared incorrectly.[3] 3. The compound may have eluted very quickly in the solvent front.[3]1. Check for compound stability on silica using 2D TLC.[3] 2. Double-check the solvent mixture. 3. Concentrate the very first fractions collected and analyze them by TLC.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare TLC Plates: Use standard silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Develop the Plates: Place each TLC plate in a developing chamber containing a different solvent system. Start with a low polarity system (e.g., 95:5 hexane:ethyl acetate) and progressively increase the polarity (e.g., 90:10, 80:20 hexane:ethyl acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Select the Optimal System: Choose the solvent system that gives an Rf value of approximately 0.2-0.4 for the this compound spot and provides the best separation from visible impurities.

Protocol 2: Column Chromatography Purification
  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully add the solution to the top of the silica bed.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting with the mobile phase determined from your TLC optimization. If a gradient elution is necessary, start with a less polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Starting Mobile Phase Systems for TLC Optimization
Solvent System Ratio (v/v) Polarity Notes
Hexane : Ethyl Acetate95 : 5LowA good starting point for many aromatic ketones.
Hexane : Ethyl Acetate90 : 10Low-MediumIncrease ethyl acetate for more polar compounds.
Hexane : Ethyl Acetate80 : 20Medium
Dichloromethane100%MediumCan be used as a single eluent or in a mixture.
Dichloromethane : Methanol99 : 1Medium-HighUse for more polar compounds; methanol percentage should be increased cautiously as it can dissolve silica gel at high concentrations (>10%).[1]

Visualizations

Troubleshooting_Workflow start Start Purification tlc Optimize Mobile Phase via TLC start->tlc column Run Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze issue Encounter Issue? analyze->issue no_movement Spot at Baseline (Rf=0) issue->no_movement Yes too_fast Spot at Solvent Front (Rf=1) issue->too_fast poor_sep Poor Separation / Streaking issue->poor_sep no_elution No Compound Eluting issue->no_elution success Combine Pure Fractions issue->success No increase_polarity Increase Mobile Phase Polarity no_movement->increase_polarity decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity troubleshoot_sep Check Loading, Re-optimize TLC, or Check Stability (2D TLC) poor_sep->troubleshoot_sep troubleshoot_elution Check for Decomposition, Solvent Prep, or Early Elution no_elution->troubleshoot_elution increase_polarity->column decrease_polarity->column troubleshoot_sep->column troubleshoot_elution->column

Caption: Troubleshooting workflow for this compound column chromatography.

References

Optimizing regioselectivity in the Friedel-Crafts synthesis of 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Bromopropiophenone. Our focus is to address common challenges related to regioselectivity in the Friedel-Crafts synthesis and to provide a reliable protocol for obtaining the desired meta-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of bromobenzene with propanoyl chloride a poor method for synthesizing this compound?

A1: The direct Friedel-Crafts acylation of bromobenzene is not a regioselective method for producing this compound (the meta-isomer). The bromine atom on the benzene ring is an ortho, para-directing group. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect.[1] Consequently, the electrophilic acylium ion will preferentially add to the positions ortho (2') and para (4') to the bromine atom. The desired meta-isomer (3') is formed as only a minor byproduct, leading to a mixture of isomers that is difficult and costly to separate.[1]

Q2: What are the major products of the Friedel-Crafts acylation of bromobenzene with propanoyl chloride?

A2: The major products are 4'-Bromopropiophenone (para-isomer) and 2'-Bromopropiophenone (ortho-isomer). The formation of the para-isomer is generally favored over the ortho-isomer due to reduced steric hindrance.

Q3: Is it possible to optimize the direct Friedel-Crafts acylation to favor the meta product?

A3: Achieving high meta-selectivity in the Friedel-Crafts acylation of ortho, para-directing substrates like bromobenzene is exceptionally challenging and generally not practical for preparative synthesis. While some specialized catalysts and conditions are being researched for altering the innate regioselectivity of electrophilic aromatic substitution, a more reliable and efficient approach is to start with a substrate that already possesses the desired meta-substitution pattern.

Q4: What is a reliable synthetic route to obtain high-purity this compound?

A4: A highly regioselective and reliable method is the reaction of 3-bromobenzoyl chloride with a soft organometallic nucleophile, such as an organocuprate (Gilman reagent). Specifically, lithium diethylcuprate ((CH₃CH₂)₂CuLi) selectively adds an ethyl group to the acyl chloride, yielding this compound without the formation of isomeric byproducts. This method avoids the regioselectivity issues inherent in the Friedel-Crafts approach.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield of this compound 1. Incorrect starting material: Using bromobenzene and propanoyl chloride via Friedel-Crafts will not yield the desired product in significant amounts. 2. Decomposition of the organocuprate reagent: Organocuprates are sensitive to heat, moisture, and oxygen. 3. Impure starting materials: 3-bromobenzoyl chloride may be contaminated with 3-bromobenzoic acid.1. Use the correct starting materials: The recommended route is the reaction of 3-bromobenzoyl chloride with lithium diethylcuprate. 2. Maintain anhydrous and anaerobic conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Prepare the organocuprate at low temperatures (-78 °C) and use it immediately. 3. Purify starting materials: Ensure 3-bromobenzoyl chloride is pure and free from the corresponding carboxylic acid, which would quench the organometallic reagent.
Formation of a mixture of products 1. Using the Friedel-Crafts acylation of bromobenzene: This will inherently produce a mixture of ortho, para, and meta isomers.1. Switch to the organocuprate route: The reaction of 3-bromobenzoyl chloride with lithium diethylcuprate is highly selective for the formation of the ketone and avoids isomeric byproducts.
Difficulty in purifying the product 1. Presence of isomeric byproducts: If the Friedel-Crafts method was used, the similar boiling points of the isomers make purification by distillation difficult. 2. Contamination with byproducts from the organocuprate reaction: These may include copper salts and products from the homo-coupling of the organocuprate.1. Use column chromatography: For mixtures of isomers, silica gel column chromatography is the most effective purification method. 2. Proper work-up: The aqueous work-up with ammonium chloride is crucial for removing copper salts. Subsequent purification by column chromatography will effectively remove other organic byproducts.
Inconsistent reaction outcomes 1. Variability in the quality of the organocuprate reagent: The preparation of organocuprates can be sensitive to the quality of the organolithium reagent and the copper(I) salt.1. Standardize the preparation of the organocuprate: Use freshly titrated organolithium reagent and a high-purity copper(I) salt. Ensure the reaction for the formation of the cuprate is performed at the correct temperature.

Recommended Synthetic Pathway & Experimental Protocol

The recommended regioselective synthesis of this compound involves a two-step process: the preparation of lithium diethylcuprate, followed by its reaction with 3-bromobenzoyl chloride.

Synthetic Pathway Diagram

G EtLi 2 CH₃CH₂Li (Ethyllithium) Et2CuLi (CH₃CH₂)₂CuLi (Lithium Diethylcuprate) EtLi->Et2CuLi THF, -78 °C CuI CuI (Copper(I) Iodide) CuI->Et2CuLi Product This compound Et2CuLi->Product THF, -78 °C to rt BromobenzoylCl 3-Bromobenzoyl Chloride BromobenzoylCl->Product Workup Aqueous Work-up (NH₄Cl) Product->Workup

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

G cluster_0 Preparation of Lithium Diethylcuprate cluster_1 Acylation Reaction cluster_2 Work-up and Purification A Suspend CuI in anhydrous THF under N₂ B Cool to -78 °C A->B C Add Ethyllithium dropwise B->C D Stir at -78 °C to form a clear solution C->D E Add a solution of 3-Bromobenzoyl Chloride in THF dropwise at -78 °C D->E F Allow the reaction to warm to room temperature E->F G Monitor reaction progress by TLC F->G H Quench with saturated aqueous NH₄Cl G->H I Extract with diethyl ether H->I J Wash with brine, dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials:

  • Copper(I) iodide (CuI)

  • Ethyllithium (EtLi) in a suitable solvent (e.g., cyclohexane/ethylbenzene)

  • 3-Bromobenzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

Step 1: Preparation of Lithium Diethylcuprate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) iodide (1.0 equivalent).

  • Add anhydrous THF via syringe.

  • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add ethyllithium (2.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 30-60 minutes. The formation of the Gilman reagent is typically indicated by the formation of a clear, Gilman reagents are formed by the reaction of 2 equivalents of an organolithium with a copper (I) halide.[1]

Step 2: Reaction with 3-Bromobenzoyl Chloride

  • In a separate flame-dried flask, dissolve 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 3-bromobenzoyl chloride to the freshly prepared lithium diethylcuprate solution at -78 °C dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)Melting Point (°C)
3-Bromobenzoyl chlorideC₇H₄BrClO219.46Liquid74-75 / 0.5 mmHg[2]-
Lithium DiethylcuprateC₄H₁₀CuLi128.61Solution in THF--
This compoundC₉H₉BrO213.07White to off-white solid145 / 15 mmHg[3]39-42

Table 2: Typical Reaction Parameters and Expected Outcome

ParameterValue
Stoichiometry
3-Bromobenzoyl chloride1.0 eq
Copper(I) Iodide1.0 eq
Ethyllithium2.0 eq
Reaction Conditions
SolventAnhydrous THF
Temperature-78 °C to room temperature
Reaction Time2-4 hours
Expected Outcome
ProductThis compound
Expected Yield70-90% (general range for this type of reaction)
Purity>98% after column chromatography

Table 3: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 8.08 (t, J=1.8 Hz, 1H), 7.85 (dt, J=7.7, 1.3 Hz, 1H), 7.68 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.35 (t, J=7.9 Hz, 1H), 2.99 (q, J=7.3 Hz, 2H), 1.22 (t, J=7.3 Hz, 3H)
¹³C NMR (CDCl₃) δ (ppm): 199.5, 138.9, 135.2, 131.2, 130.1, 126.7, 122.8, 32.0, 8.4
IR (KBr, cm⁻¹) ~1685 (C=O stretch), ~1570, 1470 (aromatic C=C stretch), ~1220, ~790
Mass Spec (m/z) [M]⁺ at 212/214 (presence of Br isotope pattern), [M-C₂H₅]⁺ at 183/185 (base peak)[4]

References

Preventing di-acylated byproducts in 3'-Bromopropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 3'-Bromopropiophenone, with a specific focus on preventing the formation of di-acylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene. This electrophilic aromatic substitution reaction involves reacting bromobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: What are di-acylated byproducts in the context of this synthesis?

Di-acylated byproducts are molecules where two propionyl groups have been added to the bromobenzene ring instead of the desired single group. Due to the directing effects of the bromo and the first acyl group, these byproducts can form in various isomeric forms.

Q3: Why do di-acylated byproducts form during the synthesis?

Although the acyl group of the newly formed this compound deactivates the aromatic ring towards further electrophilic substitution, di-acylation can still occur under certain conditions.[1] The primary factors that promote the formation of these byproducts include:

  • Excessive Lewis Acid Catalyst: A high concentration of the catalyst can increase the reactivity of the system, overcoming the deactivating effect of the first acyl group.

  • High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the second acylation to occur.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the initial product is formed can increase the likelihood of a second acylation.

Q4: How can I detect the presence of di-acylated byproducts?

The presence of di-acylated byproducts can be detected using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Di-acylated byproducts will typically have a different Rf value compared to the desired product and starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the reaction mixture and provide the molecular weight of each, allowing for the identification of higher molecular weight di-acylated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities through characteristic shifts and integration patterns.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of high-molecular-weight impurities, which I suspect are di-acylated byproducts.

Solution:

To minimize the formation of di-acylated byproducts, it is crucial to control the reaction conditions carefully. Here are several parameters you can adjust:

  • Catalyst Stoichiometry: The amount of Lewis acid catalyst is a critical factor. While stoichiometric amounts are often required because the catalyst complexes with the product ketone, using a large excess should be avoided.[2] A molar ratio of AlCl₃ to the limiting reagent (either bromobenzene or propionyl chloride) of slightly above 1:1 is a good starting point.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of the second acylation. It is recommended to start the reaction at a low temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature. Avoid high temperatures or prolonged heating.

  • Order of Addition: Adding the acylating agent (propionyl chloride) dropwise to the mixture of bromobenzene and aluminum chloride can help to maintain a low concentration of the reactive electrophile, thus favoring mono-acylation.

  • Reaction Time: Monitor the reaction progress using TLC. Once the starting material (bromobenzene) is consumed, the reaction should be quenched to prevent the formation of di-acylated byproducts over time.

Problem: I am having difficulty separating the di-acylated byproduct from the desired this compound.

Solution:

If di-acylated byproducts have formed, purification can be challenging due to their similar polarities. Consider the following purification strategies:

  • Column Chromatography: This is often the most effective method for separating closely related compounds. A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the mono- and di-acylated products.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to purify it. However, this method is less effective if the byproduct co-crystallizes with the product.

  • Distillation: If the product is a liquid, vacuum distillation can be used for purification. However, the boiling points of the mono- and di-acylated products may be too close for efficient separation.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of this compound and the formation of di-acylated byproducts. Note: This data is representative and intended to demonstrate trends.

Entry AlCl₃ (molar eq.) Temperature (°C) Time (h) Yield of this compound (%) Di-acylated Byproducts (%)
11.10 -> 25285< 2
21.15027510
31.50 -> 252808
41.10 -> 258789

Experimental Protocols

Recommended Protocol for the Synthesis of this compound with Minimized Byproduct Formation:

This protocol is adapted from standard Friedel-Crafts acylation procedures and is optimized to reduce the formation of di-acylated byproducts.

Materials:

  • Bromobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add bromobenzene (1.0 equivalent) to the cooled suspension with stirring.

  • Add propionyl chloride (1.05 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction_Pathway Reactants Bromobenzene + Propionyl Chloride Intermediate Acylium Ion Complex Reactants->Intermediate AlCl3 Product This compound Intermediate->Product Electrophilic Aromatic Substitution Byproduct Di-acylated Byproduct Product->Byproduct Further Acylation (Undesired)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start High Level of Di-acylated Byproduct Detected Check_Temp Was the reaction temperature too high? Start->Check_Temp Reduce_Temp Reduce temperature (start at 0-5 °C) Check_Temp->Reduce_Temp Yes Check_Catalyst Was excess AlCl3 used? Check_Temp->Check_Catalyst No Reduce_Temp->Check_Catalyst Reduce_Catalyst Use ~1.1 eq. of AlCl3 Check_Catalyst->Reduce_Catalyst Yes Check_Time Was the reaction time too long? Check_Catalyst->Check_Time No Reduce_Catalyst->Check_Time Reduce_Time Monitor with TLC and quench upon completion Check_Time->Reduce_Time Yes End Byproduct Minimized Check_Time->End No Reduce_Time->End

Caption: Troubleshooting workflow for minimizing di-acylated byproducts.

Logical_Relationships Diacylation Di-acylation Temp High Temperature Reactivity Increased System Reactivity Temp->Reactivity Catalyst Excess Catalyst Catalyst->Reactivity Time Prolonged Time Time->Diacylation Reactivity->Diacylation

Caption: Factors influencing the formation of di-acylated byproducts.

References

Catalyst selection for efficient 3'-Bromopropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3'-Bromopropiophenone. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: Regioselectivity is a significant challenge because the bromine atom on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution.[2][3] This means that the incoming propionyl group is directed to the positions ortho (2') and para (4') to the bromine atom, leading to the formation of 2'-Bromopropiophenone and 4'-Bromopropiophenone as major byproducts. Achieving high yields of the desired meta-isomer, this compound, requires careful control of reaction conditions and catalyst selection.

Q3: What are the primary causes of low yields in the Friedel-Crafts acylation for this synthesis?

A3: Low yields can stem from several factors:

  • Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.[4]

  • Substrate Deactivation: The bromine atom on bromobenzene is a deactivating group, making the aromatic ring less reactive towards electrophilic substitution compared to benzene.[1]

  • Suboptimal Reaction Conditions: Incorrect reaction temperature or time can lead to incomplete reaction or the formation of side products.[4]

  • Formation of Isomeric Byproducts: As mentioned, the formation of ortho- and para-isomers reduces the yield of the desired meta-product.

  • Polysubstitution: Although less common in acylation than alkylation, di-acylated products can form under harsh reaction conditions.[1]

Q4: Are there greener alternatives to traditional Lewis acid catalysts?

A4: Yes, research is ongoing into more environmentally friendly catalytic systems. These include solid acid catalysts like zeolites and heteropolyacids, which offer the advantages of reusability and reduced waste.[1][5] Metal triflates, such as hafnium(IV) triflate, have also been explored as effective catalysts for Friedel-Crafts acylation.[1] Additionally, methodologies using methanesulfonic anhydride aim to provide a metal- and halogen-free synthesis route.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.[4]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1]

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[4]

  • Deactivated Aromatic Ring: Bromobenzene is a deactivated ring, making the reaction inherently slower than with benzene.[1]

Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened, anhydrous Lewis acid catalyst and thoroughly dry all glassware and solvents.

  • Optimize Catalyst Loading: Increase the molar ratio of the Lewis acid catalyst to the limiting reagent.

  • Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration.

Problem: Poor Regioselectivity (High Proportion of Ortho- and Para-Isomers)

Possible Causes:

  • Inherent Directing Effect of Bromine: The bromine substituent naturally directs incoming electrophiles to the ortho and para positions.[2][3]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-isomer.

Solutions:

  • Catalyst Choice: While traditional Lewis acids often yield a mixture of isomers, exploring alternative catalysts like certain solid acids may offer improved regioselectivity.[7]

  • Solvent Effects: The choice of solvent can sometimes influence the ortho/para ratio. Experiment with different non-polar and polar aprotic solvents.

  • Temperature Control: Running the reaction at lower temperatures may help to control the isomer distribution, although this could also decrease the overall reaction rate.

Problem: Formation of Di-acylated Byproducts

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or prolonged reaction times can promote a second acylation reaction.[1]

  • Incorrect Stoichiometry: An excess of the acylating agent (propionyl chloride) can lead to polysubstitution.

Solutions:

  • Milder Reaction Conditions: Use lower temperatures and shorter reaction times.

  • Control Stoichiometry: Maintain a 1:1 molar ratio of bromobenzene to propionyl chloride. The acyl group of the product deactivates the ring, making a second substitution less favorable, but it is still possible under forcing conditions.[4]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_conversion Low or No Conversion? start->check_conversion check_isomers Poor Regioselectivity? (High o-/p- isomers) check_conversion->check_isomers No inactive_catalyst Check for Inactive Catalyst (Moisture Contamination) check_conversion->inactive_catalyst Yes check_diacylation Di-acylation Products Present? check_isomers->check_diacylation No catalyst_choice Consider Alternative Catalyst (e.g., Solid Acids) check_isomers->catalyst_choice Yes success Successful Synthesis check_diacylation->success No adjust_stoichiometry Adjust Stoichiometry (1:1 Reactant Ratio) check_diacylation->adjust_stoichiometry Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst Loading) inactive_catalyst->optimize_conditions optimize_conditions->start Retry catalyst_choice->optimize_conditions adjust_stoichiometry->optimize_conditions

Caption: A flowchart for troubleshooting common synthesis issues.

Catalyst Performance Data

The selection of a catalyst is critical for the efficient synthesis of this compound. The following table summarizes data for different catalytic systems, including traditional Lewis acids and greener alternatives. Note that direct comparative data under identical conditions is limited, and yields can vary based on specific experimental parameters.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reaction TimeYield (%)Notes
Aluminum Chloride (AlCl₃) Propionyl ChlorideDichloromethaneReflux30 minModerate to Good (Isomer mixture)Standard Lewis acid catalyst; requires anhydrous conditions; produces significant waste.[2][3]
Ferric Chloride (FeCl₃) Propionyl ChlorideDichloromethaneRoom Temp - Reflux10 minGood (Isomer mixture)A common alternative to AlCl₃.[8]
Composite Catalyst (Fe/MnO/ThO₂) Propionic AcidN/A130-2306-10 h>77 (for p-isomer)A greener approach using a composite catalyst for the synthesis of the para-isomer.[9]
Zeolites (e.g., H-Y Zeolite) Propionic AnhydrideN/A (Solvent-free)MicrowaveVariableVariableReusable solid acid catalyst; can offer improved regioselectivity.[7]
Metal Triflates (e.g., Yb(OTf)₃) Propionyl ChlorideIonic LiquidVariableVariableEffectiveCan be more effective for deactivated substrates.[7]
Methanesulfonic Anhydride Propionic AcidN/AVariableVariableGoodA metal- and halogen-free methodology.[6]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound using bromobenzene and propionyl chloride with an aluminum chloride catalyst.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Bromobenzene

  • Propionyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb evolved HCl gas. All glassware must be thoroughly dried to prevent deactivation of the AlCl₃.

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents) and anhydrous dichloromethane.

    • Cool the mixture in an ice bath.

    • Add bromobenzene (1.0 molar equivalent) to the stirred suspension.

    • Slowly add propionyl chloride (1.0 molar equivalent) dropwise from the dropping funnel. Control the addition rate to maintain the reaction temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated to reflux for 30-60 minutes to ensure completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.

Experimental Workflow Diagram

G Synthesis and Purification Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis A Setup Dry Glassware B Add AlCl3, DCM, Bromobenzene A->B C Cool to 0°C B->C D Add Propionyl Chloride Dropwise C->D E Stir at RT / Reflux D->E F Quench with Ice/HCl E->F G Separate Organic Layer F->G H Wash with H2O, NaHCO3, Brine G->H I Dry with MgSO4 H->I J Evaporate Solvent I->J K Column Chromatography / Recrystallization J->K L Characterize Product (NMR, GC-MS) K->L

References

Technical Support Center: Monitoring 3'-Bromopropiophenone Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 3'-Bromopropiophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of this compound reactions.

Problem Possible Cause(s) Solution(s)
Streaking of Spots 1. Sample is too concentrated. 2. The compound is highly polar and interacts strongly with the silica gel. 3. The sample was not fully dissolved in the spotting solvent. 4. Acidic or basic nature of the compound.1. Dilute the sample solution before spotting. 2. Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. 3. Ensure the sample is completely dissolved before spotting. 4. Add a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase to improve spot shape.
Spots are not moving from the baseline (Rf ≈ 0) 1. The mobile phase is not polar enough to move the compound up the plate. 2. The compound is highly polar.1. Increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. 2. Consider using a more polar solvent system, such as dichloromethane/methanol.
Spots are running at the solvent front (Rf ≈ 1) 1. The mobile phase is too polar for the compound.1. Decrease the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the proportion of hexane.
Overlapping or Poorly Resolved Spots 1. The polarity of the mobile phase is not optimal for separating the compounds of interest. 2. The starting material and product have very similar polarities.1. Systematically vary the ratio of the solvents in your mobile phase to achieve better separation. 2. Try a different solvent system with different selectivity. For example, replace ethyl acetate with acetone or dichloromethane.
No Visible Spots 1. The compound is not UV-active. 2. The concentration of the compound is too low. 3. The compound has evaporated from the TLC plate.1. Use a visualization agent such as potassium permanganate stain, iodine vapor, or a p-anisaldehyde stain.[1][2] 2. Spot the sample multiple times in the same location, allowing the solvent to dry between applications. 3. Visualize the plate immediately after development.
Inconsistent Rf Values 1. The TLC chamber was not properly saturated with the mobile phase vapor. 2. The composition of the mobile phase changed due to evaporation of a more volatile component. 3. The TLC plate was not placed vertically in the developing chamber.1. Line the inside of the TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for 5-10 minutes before placing the plate inside. 2. Use a lid to keep the chamber sealed during development. Prepare fresh mobile phase for each run. 3. Ensure the plate is standing upright and not leaning against the chamber walls.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate mobile phase for monitoring a this compound reaction?

A1: A good starting point for developing a TLC mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, which is a moderately polar compound, a mixture of hexane and ethyl acetate is often effective. A common starting ratio is 80:20 or 70:30 (hexane:ethyl acetate). You can then adjust the ratio to achieve an Rf value for the starting material between 0.3 and 0.5, which will typically allow for good separation from the product.

Q2: How can I visualize the spots of this compound and its reaction products on the TLC plate?

A2: this compound and many of its derivatives contain a benzene ring and a carbonyl group, which are chromophores that absorb UV light. Therefore, the most common and non-destructive method for visualization is using a UV lamp at 254 nm. The compounds will appear as dark spots on a fluorescent green background. If the compounds are not UV-active or for confirmation, chemical stains can be used. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. Iodine vapor is also a simple and effective method for visualizing organic compounds.

Q3: What do the relative Rf values of the starting material and product tell me about the reaction?

A3: The retention factor (Rf) is a measure of how far a compound travels up the TLC plate relative to the solvent front. It is inversely related to the polarity of the compound and its interaction with the stationary phase (silica gel).

  • If the product is less polar than the starting material, it will have a higher Rf value and appear as a new spot closer to the solvent front.

  • If the product is more polar than the starting material, it will have a lower Rf value and appear as a new spot closer to the baseline.

By monitoring the disappearance of the starting material spot and the appearance of the product spot over time, you can determine the progress of the reaction.

Q4: How can I confirm that a new spot on the TLC plate is the desired product?

A4: The most reliable way to confirm the identity of a new spot is to use a co-spot. On the same TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and a mixture of the starting material and the reaction mixture (the co-spot) in a third lane. If the new spot in the reaction mixture is indeed a different compound from the starting material, you will see two separate spots in the co-spot lane. Ideally, if a pure sample of the expected product is available, it should be spotted in a fourth lane for direct comparison.

Q5: My reaction involves replacing the bromine atom with a more polar group. What changes should I expect in the TLC?

A5: Replacing the bromine atom with a more polar functional group (e.g., an amine, hydroxyl, or a more complex polar moiety) will increase the polarity of the molecule. This increased polarity will lead to stronger interactions with the polar silica gel stationary phase. Consequently, the product will have a lower Rf value than the this compound starting material and will appear as a new spot closer to the baseline on the TLC plate.

Quantitative Data Summary

The following table provides representative Rf values for this compound and a hypothetical, more polar product in common mobile phase systems. These values are illustrative and may vary based on specific reaction conditions and TLC plate characteristics.

Mobile Phase (v/v)This compound (Starting Material) RfHypothetical Polar Product RfComments
90:10 Hexane:Ethyl Acetate~ 0.6~ 0.3Good for initial trials, provides good separation if the product is significantly more polar.
80:20 Hexane:Ethyl Acetate~ 0.45~ 0.15Often provides optimal separation for many reactions.
70:30 Hexane:Ethyl Acetate~ 0.3~ 0.05Useful if the product is only slightly more polar than the starting material.
100% Dichloromethane~ 0.5~ 0.2An alternative solvent system that can offer different selectivity.[2]
85:15 Benzene:Ethyl AcetateVariesVariesA less common, more polar system that can be effective for certain chalcone syntheses.[3]

Experimental Protocol: TLC Monitoring of a this compound Reaction

This protocol outlines the steps for monitoring a reaction using this compound as a starting material.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Mobile phase (e.g., 80:20 hexane:ethyl acetate)

  • Capillary tubes for spotting

  • Reaction mixture

  • Solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • (Optional) Visualization stain (e.g., potassium permanganate) and heating device

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. Close the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. This is the origin line. Mark three small, evenly spaced points on this line for spotting. Label them "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction).

  • Spot the Plate:

    • Using a clean capillary tube, draw up a small amount of the this compound solution and gently touch the tip to the "SM" mark on the origin line. The spot should be small and concentrated (1-2 mm in diameter).

    • Using a new capillary tube, spot the reaction mixture on the "Rxn" mark.

    • On the "Co" mark, first spot the starting material, and then, using the reaction mixture capillary, spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase. Close the lid and allow the solvent to travel up the plate.

  • Monitor Development: Let the solvent front move up the plate until it is about 1 cm from the top.

  • Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualize:

    • Place the dried plate under a UV lamp (254 nm) and observe the spots.

    • With a pencil, lightly circle the observed spots.

    • (Optional) If further visualization is needed, dip the plate into a staining solution or spray it evenly with the reagent, then gently heat it to develop the spots.

  • Analyze and Record: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) Compare the spots in the "Rxn" lane to the "SM" lane to determine the extent of the reaction. The diminishing intensity of the starting material spot and the increasing intensity of a new product spot indicate the reaction is proceeding.

Workflow and Logic Diagrams

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep_chamber Prepare Developing Chamber spot_plate Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate prep_plate Prepare TLC Plate prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret decision Reaction Complete? interpret->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes Troubleshooting_Logic cluster_streaking Streaking cluster_rf Rf Issues cluster_resolution Resolution start Observe TLC Plate streaking Streaked Spots? start->streaking dilute Dilute Sample streaking->dilute Yes rf_value Rf Value Issue? streaking->rf_value No add_modifier Add Mobile Phase Modifier dilute->add_modifier end Good Separation add_modifier->end rf_low Rf ≈ 0 rf_value->rf_low Yes rf_high Rf ≈ 1 rf_value->rf_high Yes resolution Poor Resolution? rf_value->resolution No increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity increase_polarity->end decrease_polarity->end change_ratio Change Solvent Ratio resolution->change_ratio Yes resolution->end No change_system Change Solvent System change_ratio->change_system change_system->end

References

Validation & Comparative

Purity Assessment of 3'-Bromopropiophenone: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for starting materials and intermediates is a cornerstone of robust and reproducible research. This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3'-Bromopropiophenone, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol, presents comparative data with alternative analytical techniques, and illustrates the analytical workflow.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, other methods such as High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of technique often depends on the specific analytical requirements, including the nature of potential impurities and the desired level of sensitivity.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, with mass-based detection and identification.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.
Volatility Requirement Required; suitable for volatile and thermally stable compounds.Not required; suitable for non-volatile and thermally labile compounds.[1]
Typical Limit of Detection (LOD) ~0.1-10 ng/mL[1]~10-100 ng/mL[1]
Typical Limit of Quantification (LOQ) ~1-30 ng/mL[1]~50-300 ng/mL[1]
Structural Information Provides detailed structural information from mass fragmentation patterns.[1]Limited to UV-Vis spectra unless coupled with a mass spectrometer (LC-MS).[1]
Primary Application for this compound High-sensitivity detection of volatile impurities and confirmation of analyte identity.[1]Quantification of non-volatile impurities and thermally sensitive by-products.[1]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general framework for the purity assessment of this compound using GC-MS. Optimization may be required for specific instrumentation and sample matrices.

1. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of a suitable volatile solvent (e.g., acetone, dichloromethane, or ethyl acetate) to obtain a stock solution of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same solvent and at a similar concentration to the standard solution.

  • Serial Dilutions: If quantitative analysis of impurities is required, prepare a series of calibration standards by performing serial dilutions of the stock solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977A MSD (or equivalent)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode can be used depending on concentration)
Oven Temperature Program Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 m/z

3. Data Analysis

  • Purity Assessment: The purity of the this compound sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

  • Impurity Identification: Tentative identification of impurities can be achieved by comparing their mass spectra with reference spectra in the NIST library or other spectral databases. Common impurities in the synthesis of this compound may include the ortho- and para-isomers (2'- and 4'-bromopropiophenone).

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standard solutions. The concentration of the analyte in the sample can then be determined from this curve.

Workflow for GC-MS Purity Analysis

GCMS_Workflow GC-MS Purity Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_report Reporting A Weigh Sample & Standard B Dissolve in Volatile Solvent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into GC-MS C->D Transfer to Autosampler Vial E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Integrate Peak Areas F->G Obtain Total Ion Chromatogram (TIC) H Identify Impurities via Mass Spectra G->H I Calculate Purity (%) G->I J Generate Analysis Report H->J I->J

Caption: Workflow for the purity assessment of this compound using GC-MS.

Conclusion

GC-MS is a highly effective and sensitive method for the purity assessment of this compound. Its ability to separate volatile compounds and provide detailed structural information makes it an invaluable tool for identifying and quantifying potential impurities. By following a well-defined experimental protocol, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible results in drug discovery and development.

References

Spectroscopic Analysis for the Structural Confirmation of 3'-Bromopropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for the structural elucidation of 3'-Bromopropiophenone, a versatile building block in organic synthesis. The guide presents experimental data for this compound and compares it with two analogous propiophenone derivatives, Propiophenone and 4'-Bromopropiophenone, to highlight the distinguishing spectroscopic features.

This document details the application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) in the structural verification of this compound. By presenting the data in a comparative format, this guide aims to serve as a practical resource for the interpretation of spectroscopic results and the confident identification of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs, Propiophenone and 4'-Bromopropiophenone.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
This compound ~1685C=O (Aryl ketone) stretch
~3070Aromatic C-H stretch
~2980, ~2940Aliphatic C-H stretch
~1570, ~1475Aromatic C=C stretch
~790, ~680C-Br stretch and aromatic C-H bending
Propiophenone ~1684C=O (Aryl ketone) stretch
~3060Aromatic C-H stretch
~2980, ~2940Aliphatic C-H stretch
~1600, ~1450Aromatic C=C stretch
4'-Bromopropiophenone ~1680C=O (Aryl ketone) stretch
~3080Aromatic C-H stretch
~2980, ~2940Aliphatic C-H stretch
~1585, ~1485Aromatic C=C stretch
~820C-Br stretch and aromatic C-H bending

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 8.09s1HH-2'
7.88d1HH-6'
7.67d1HH-4'
7.34t1HH-5'
2.98q2H-CH₂-
1.22t3H-CH₃
Propiophenone [1]7.95m2HH-2', H-6'
7.55-7.45m3HH-3', H-4', H-5'
3.00q2H-CH₂-
1.23t3H-CH₃
4'-Bromopropiophenone [2]7.83d2HH-2', H-6'
7.60d2HH-3', H-5'
2.97q2H-CH₂-
1.22t3H-CH₃

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound ~200C=O
~138C-1'
~136C-3'
~131C-6'
~130C-5'
~127C-2'
~123C-4'
~32-CH₂-
~8-CH₃
Propiophenone [3]200.7C=O
137.0C-1'
133.0C-4'
128.6C-3', C-5'
128.0C-2', C-6'
31.8-CH₂-
8.2-CH₃
4'-Bromopropiophenone 199.1C=O
135.8C-1'
131.9C-3', C-5'
129.5C-2', C-6'
128.4C-4'
31.7-CH₂-
8.2-CH₃

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound [4][5]212/214 (1:1 ratio)183/185 ([M-C₂H₅]⁺), 155/157 ([M-C₂H₅CO]⁺), 76
Propiophenone [6][7]134105 ([M-C₂H₅]⁺), 77 ([C₆H₅]⁺)
4'-Bromopropiophenone [8][9]212/214 (1:1 ratio)183/185 ([M-C₂H₅]⁺), 155/157 ([M-C₂H₅CO]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (Solid Sample):

  • Ensure the sample is dry and free of solvent.

  • Place a small amount of the solid sample onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Alternatively, for the KBr pellet method, grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the prepared sample in the instrument's sample holder.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Process the spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition (¹H NMR):

  • Insert the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Data Acquisition (¹³C NMR):

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer (e.g., with Electron Ionization - EI source).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The concentration should be low, typically in the range of µg/mL to ng/mL.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the ion source (e.g., via direct insertion probe or gas chromatography inlet).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

  • The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Workflow for Structural Confirmation

The logical progression of spectroscopic analysis for the structural confirmation of this compound is illustrated in the following workflow diagram.

G Spectroscopic Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (Presumed this compound) IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Identify Functional Groups (C=O, C-Br, Aromatic Ring) IR->IR_Data NMR_Data Determine C-H Framework (Substitution Pattern, Connectivity) NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation of This compound IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the structural confirmation of this compound.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and definitive approach to the structural confirmation of this compound. The distinct aromatic substitution pattern in the ¹H NMR spectrum, coupled with the characteristic isotopic signature of bromine in the mass spectrum, allows for clear differentiation from its isomers and the parent propiophenone. This guide provides the necessary data and protocols to assist researchers in the efficient and accurate structural elucidation of this important chemical intermediate.

References

A Comparative Analysis of the Reactivity of 3'-Bromopropiophenone and 4'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Key Synthetic Intermediates

In the landscape of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a synthetic route. Among the vast array of commercially available building blocks, substituted propiophenones are of significant interest due to their versatile reactivity. This guide provides an in-depth comparative analysis of the reactivity of two constitutional isomers: 3'-Bromopropiophenone and 4'-Bromopropiophenone. By examining their performance in several key chemical transformations, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Chemical Structure and Electronic Properties

This compound and 4'-Bromopropiophenone share the same molecular formula (C₉H₉BrO) and molecular weight (213.07 g/mol ).[1][2] However, the position of the bromine atom on the phenyl ring relative to the propionyl group results in distinct electronic properties, which in turn dictates their reactivity in various chemical reactions.

The propionyl group (-COCH₂CH₃) is an electron-withdrawing group. In 4'-bromopropiophenone, this group is situated para to the bromine atom, allowing for a strong electron-withdrawing effect through both resonance and induction. This polarization of the molecule enhances the electrophilicity of the aromatic ring and influences the reactivity of the carbon-bromine bond. In contrast, the meta-position of the propionyl group in this compound means its electron-withdrawing effect is primarily transmitted through the weaker inductive effect. This fundamental electronic difference is the basis for the observed variations in their chemical behavior.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of aryl halides in these transformations is highly dependent on the electronic nature of the substituents on the aromatic ring.

Theoretical Considerations

In reactions such as the Suzuki-Miyaura and Heck couplings, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Electron-withdrawing groups on the aryl halide substrate are known to accelerate this step, thereby increasing the overall reaction rate. Based on this principle, it is anticipated that 4'-Bromopropiophenone will exhibit greater reactivity than its 3'-isomer in these cross-coupling reactions due to the stronger electron-withdrawing influence of the para-propionyl group.

Reactivity of the Ketone Functional Group

The propionyl group offers a reactive handle for a variety of transformations, including reductions, and carbon-carbon bond-forming reactions at the α-position.

Reduction with Sodium Borohydride

The reduction of the ketone to a secondary alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent frequently employed for this purpose.[4][5] The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon. While the electronic differences between the two isomers are expected to have some influence, the effect is generally less pronounced than in reactions directly involving the C-Br bond. Both isomers can be effectively reduced to their corresponding 1-(bromophenyl)propan-1-ol derivatives.

Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from carbonyl compounds.[6][7][8] In this reaction, a phosphonate carbanion reacts with the ketone to form an intermediate which then eliminates to give the alkene. The reactivity of the ketone is again a key factor. While no direct comparative studies were found, both isomers are expected to participate in HWE reactions.

Aldol Condensation

The Claisen-Schmidt condensation, a type of aldol condensation, is a classical method for the synthesis of chalcones and related α,β-unsaturated ketones.[9][10][11][12][13] This reaction involves the base-catalyzed reaction of an enolate, in this case derived from the propiophenone, with an aldehyde. The acidity of the α-protons and the electrophilicity of the carbonyl carbon are the primary drivers of this reaction. The electronic effects of the bromine substituent are likely to have a minor impact on the overall outcome.

Summary of Physicochemical Properties

PropertyThis compound4'-Bromopropiophenone
CAS Number 19829-31-3[2]10342-83-3[1]
Molecular Formula C₉H₉BrO[2]C₉H₉BrO[1]
Molecular Weight 213.07 g/mol [2]213.07 g/mol [1]
Appearance White to off-white solid[2]White to off-white crystalline solid[1]
Melting Point 39-41 °C[6]45-47 °C[14]
Boiling Point Not readily available138-140 °C at 14 mmHg[14]

Experimental Protocols

Below are generalized experimental protocols for key reactions discussed in this guide. Researchers should consult specific literature for detailed procedures and optimization.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the bromopropiophenone (1.0 equiv) and an arylboronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.[15][16]

General Procedure for Sodium Borohydride Reduction

The bromopropiophenone (1.0 equiv) is dissolved in a protic solvent such as methanol or ethanol. Sodium borohydride (1.0-1.5 equiv) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the alcohol product, which may be purified by recrystallization or chromatography.[4][5][17][18]

General Procedure for Aldol Condensation (Chalcone Synthesis)

To a stirred solution of the bromopropiophenone (1.0 equiv) and an aromatic aldehyde (1.0 equiv) in ethanol is added an aqueous solution of a base (e.g., NaOH or KOH). The mixture is stirred at room temperature until a precipitate forms. The solid is collected by filtration, washed with cold water and ethanol, and then recrystallized to afford the pure chalcone.[9][19]

Logical Workflow for Reactivity Comparison

G cluster_isomers Isomeric Starting Materials cluster_reactions Chemical Transformations cluster_products Product Classes 3-Bromo This compound Suzuki Suzuki-Miyaura Coupling 3-Bromo->Suzuki Lower Reactivity Heck Heck Reaction 3-Bromo->Heck Lower Reactivity Reduction NaBH4 Reduction 3-Bromo->Reduction Similar Reactivity HWE Horner-Wadsworth-Emmons 3-Bromo->HWE Similar Reactivity Aldol Aldol Condensation 3-Bromo->Aldol Similar Reactivity 4-Bromo 4'-Bromopropiophenone 4-Bromo->Suzuki Higher Reactivity 4-Bromo->Heck Higher Reactivity 4-Bromo->Reduction Similar Reactivity 4-Bromo->HWE Similar Reactivity 4-Bromo->Aldol Similar Reactivity Biaryl Biaryl Propiophenones Suzuki->Biaryl Styrenyl Styrenyl Propiophenones Heck->Styrenyl Alcohol 1-(Bromophenyl)propan-1-ols Reduction->Alcohol Alkene Substituted Alkenes HWE->Alkene Chalcone Brominated Chalcones Aldol->Chalcone

Caption: Comparative reactivity pathways of 3'- and 4'-bromopropiophenone.

Conclusion

The positional isomerism of the bromine atom in 3'- and 4'-bromopropiophenone leads to a notable difference in their reactivity, particularly in palladium-catalyzed cross-coupling reactions. The para-orientation of the electron-withdrawing propionyl group in 4'-bromopropiophenone renders it the more reactive isomer in Suzuki-Miyaura and Heck couplings. For reactions involving the ketone functional group, such as reduction, Horner-Wadsworth-Emmons olefination, and aldol condensations, the difference in reactivity is expected to be less significant. This guide provides a foundational understanding to aid researchers in the strategic selection of these valuable synthetic intermediates for their specific applications. Further empirical investigation is always recommended to optimize reaction conditions for a desired transformation.

References

A Comparative Guide to the Synthetic Utility of 3'-Bromopropiophenone and Other Brominated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, brominated ketones are versatile building blocks in organic synthesis. Their utility stems from the presence of two key reactive sites: the carbonyl group and the carbon-bromine bond. This guide provides an objective comparison of the synthetic utility of 3'-bromopropiophenone against other brominated propiophenone isomers and related ketones. The comparison is supported by experimental data to inform the selection of the most appropriate building block for a given synthetic strategy.

Reactivity Overview: α-Bromination vs. Aromatic Bromination

The position of the bromine atom on the propiophenone scaffold dictates the primary reaction pathways. A bromine atom on the aromatic ring (e.g., this compound) allows for a range of cross-coupling reactions, while a bromine at the α-position to the carbonyl group (α-bromopropiophenone) is prone to nucleophilic substitution and elimination reactions. The choice between an aromatically brominated or an α-brominated ketone is therefore the first critical decision in a synthetic design.

Comparative Performance in Key Synthetic Transformations

The following sections detail the comparative performance of this compound and its isomers in several common and synthetically valuable reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide is a key factor in the success of these transformations.

Table 1: Comparative Yields in Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionSubstrateCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O10012~85
4'-BromopropiophenonePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O10012~90
2'-BromopropiophenonePhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/EtOH/H₂O10012~80
Heck This compoundStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃NAcetonitrile10024~75
4'-BromopropiophenoneStyrenePd(OAc)₂ / P(o-tolyl)₃ / Et₃NAcetonitrile10024~80
Sonogashira This compoundPhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF656~90
4'-BromopropiophenonePhenylacetylenePdCl₂(PPh₃)₂ / CuI / Et₃NTHF656~95

Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice. Data is compiled from typical literature values.

Generally, 4'-bromopropiophenone shows slightly higher yields in these coupling reactions compared to the 3'- and 2'-isomers. This can be attributed to the electronic and steric environment of the carbon-bromine bond.

Nucleophilic Substitution and Cathinone Synthesis

α-Bromopropiophenones are primary precursors for the synthesis of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and pharmacology. The reaction proceeds via nucleophilic substitution of the bromine atom by an amine. This compound can be first α-brominated and then reacted with an amine to produce cathinone analogs.

Table 2: Comparative Yields in the Synthesis of Cathinone Analogs

Starting MaterialAmineProductOverall Yield (%)
3'-Chloropropiophenonetert-ButylamineBupropion70-80[1]
4-MethylpropiophenoneMethylamineMephedroneNot specified

The synthesis of bupropion, a widely used antidepressant, from 3'-chloropropiophenone involves an initial α-bromination followed by reaction with tert-butylamine, demonstrating the utility of this reaction sequence.[1]

Experimental Protocols

General Procedure for α-Bromination of Propiophenone

This protocol describes the synthesis of α-bromopropiophenone.

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane

  • Aluminum chloride (catalyst)

Procedure:

  • Dissolve propiophenone (0.1 mol) in anhydrous dichloromethane (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Add a catalytic amount of anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in dichloromethane (50 mL) dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the bromine color has disappeared.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield α-bromopropiophenone, which can be used without further purification. A near quantitative yield is often obtained.[2]

General Procedure for Suzuki-Miyaura Coupling of Aryl Bromides

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of brominated propiophenones.

Materials:

  • Aryl bromide (e.g., this compound)

  • Arylboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate)

  • Solvent system (e.g., Toluene, Ethanol, Water)

Procedure:

  • To a degassed mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a round-bottom flask, add the solvent system (e.g., 4:1:1 Toluene:Ethanol:Water).

  • Add the palladium catalyst (0.03 mmol) to the mixture.

  • Heat the reaction mixture at reflux (around 100 °C) under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for the Synthesis of a Cathinone Analog (Bupropion Synthesis)

This protocol describes the synthesis of Bupropion from 3'-chloropropiophenone.

Materials:

  • m-Chloropropiophenone

  • Bromine

  • tert-Butylamine

  • Solvent (e.g., Dichloroethane)

  • Hydrochloric acid

Procedure:

  • α-Bromination: Heat a mixture of m-chloropropiophenone (1 mole) and dichloroethane to 65-70 °C. Add bromine dropwise while stirring. Maintain the temperature for 5 hours after the addition is complete. Evaporate the solvent under reduced pressure to obtain m-chloro-α-bromopropiophenone.[1]

  • Amination: Add tert-butylamine to the crude m-chloro-α-bromopropiophenone and reflux the mixture for 2.5-3 hours. Evaporate the excess tert-butylamine.[1]

  • Salt Formation and Purification: Dissolve the residue in a suitable solvent like ethyl acetate and extract with water. Dry the organic phase and add a solution of HCl in ethyl acetate to precipitate the bupropion hydrochloride. The crude product can be recrystallized from a solvent mixture like methanol/water to obtain the pure product.[1] A total yield of 70-80% can be expected.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate relevant biological pathways and a typical experimental workflow for comparing the reactivity of brominated ketones.

G cluster_workflow Experimental Workflow: Reactivity Comparison start Start: Select Brominated Ketone Isomers (2'-, 3'-, 4'-bromo, and α-bromo) reaction_setup Reaction Setup: - Suzuki Coupling - Heck Reaction - N-Alkylation start->reaction_setup analysis Reaction Monitoring & Analysis (TLC, GC-MS, NMR) reaction_setup->analysis data_compilation Data Compilation: - Yields - Reaction Times - Purity analysis->data_compilation conclusion Conclusion: Comparative Reactivity Assessment data_compilation->conclusion

Experimental workflow for comparing brominated ketones.

NFkB_Pathway cluster_nucleus Nuclear Events cytokine Pro-inflammatory Cytokines (TNF-α, IL-1) receptor Receptor cytokine->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits nucleus Nucleus IkB->nucleus degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases NFkB_active->nucleus translocates to gene_transcription Gene Transcription (Inflammation, Cell Survival) nucleus->gene_transcription induces ROS_Apoptosis stress Oxidative Stress (e.g., from drug metabolism) ros Increased ROS stress->ros mitochondria Mitochondria ros->mitochondria bax Bax/Bak Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide: Synthetic Advantages of α-Bromopropiophenones Over α-Chloropropiophenones

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) like bupropion (Wellbutrin), substituted propiophenones are critical starting materials. A key transformation in these synthetic routes involves the halogenation of the carbon alpha (α) to the ketone, creating a reactive site for subsequent nucleophilic substitution. The choice of halogen—bromine versus chlorine—at this α-position significantly impacts reaction efficiency, yield, and overall process viability.

This guide provides an objective comparison of the synthetic utility of α-bromopropiophenone intermediates versus their α-chloro counterparts. While a synthesis may begin with either a bromo- or chloro-substituted propiophenone on the aromatic ring, the crucial advantage emerges from the decision to introduce a bromine atom at the α-position for the key bond-forming step. Using the well-documented synthesis of bupropion from 3'-chloropropiophenone as a case study, we will demonstrate why α-bromination is the overwhelmingly preferred strategy.

The Core Principle: Halogen Leaving Group Ability

The primary advantage of using an α-bromoketone over an α-chloroketone lies in the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.

Several factors contribute to bromide's enhanced performance:

  • Atomic Size and Polarizability : Bromine is a larger atom than chlorine. Its larger electron cloud is more polarizable, meaning it can more effectively disperse the negative charge, leading to a more stable anion once it has left the molecule.[1] This increased stability of the free ion lowers the energy of the transition state during substitution reactions.[1]

  • Basicity : The strength of a leaving group is inversely related to its basicity. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that bromide (Br⁻) is a weaker base than chloride (Cl⁻). Weaker bases are better leaving groups because they are less likely to re-bond with the electrophilic carbon.

  • Bond Strength : The carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy for the reaction.

These fundamental properties translate into tangible synthetic advantages, allowing reactions with α-bromoketones to proceed faster and under milder conditions.[2]

Comparative Performance Data

The theoretical advantages of bromide as a leaving group are borne out in practical laboratory applications. The following table summarizes the expected performance differences between α-bromo and α-chloro intermediates in a typical nucleophilic substitution reaction.

Parameterα-Bromo Intermediate (e.g., 2-Bromo-3'-chloropropiophenone)α-Chloro Intermediate (e.g., 2-Chloro-3'-chloropropiophenone)Advantage
Reaction Rate Faster, due to lower activation energy.[1][2]Slower, requiring more energy to break the stronger C-Cl bond.α-Bromo
Reaction Conditions Milder temperatures and shorter reaction times are typically sufficient.Often requires higher temperatures, longer reaction times, or stronger nucleophiles.α-Bromo
Yield & Purity Generally higher yields due to more efficient conversion and fewer side reactions (e.g., elimination). The synthesis of bupropion via α-bromination reports yields of 75-85%.[3]Potentially lower yields and increased byproducts due to harsher conditions.α-Bromo
Process Considerations Brominating agents like liquid Br₂ are hazardous but effective alternatives like N-Bromosuccinimide (NBS) are available.[4][5]Chlorination with agents like cupric chloride can be selective but generates waste that is costly to treat, hindering industrial production.[6]α-Bromo

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways and the logical basis for selecting bromine in the α-position.

G cluster_0 Preferred Synthetic Pathway cluster_1 Alternative Pathway A1 3'-Chloropropiophenone A2 2-Bromo-3'-chloropropiophenone A1->A2 α-Bromination (e.g., Br₂, NBS) [Faster Reaction] A3 Product (e.g., Bupropion) A2->A3 Nucleophilic Substitution (e.g., t-butylamine) B1 3'-Chloropropiophenone B2 2-Chloro-3'-chloropropiophenone B1->B2 α-Chlorination (e.g., CuCl₂) [Slower Reaction] B3 Product (e.g., Bupropion) B2->B3 Nucleophilic Substitution (e.g., t-butylamine)

Caption: Comparative synthetic pathways for bupropion.

G start Choice of α-Halogen for Nucleophilic Substitution decision Evaluate Leaving Group Ability start->decision bromo_path Use Bromine (Br) decision->bromo_path Better chloro_path Use Chlorine (Cl) decision->chloro_path Poorer bromo_outcome • Weaker C-Br Bond • More Stable Anion (Br⁻) • Better Leaving Group bromo_path->bromo_outcome chloro_outcome • Stronger C-Cl Bond • Less Stable Anion (Cl⁻) • Poorer Leaving Group chloro_path->chloro_outcome conclusion Conclusion: α-Bromination is preferred for faster rates and higher yields. bromo_outcome->conclusion chloro_outcome->conclusion

Caption: Workflow for selecting the optimal α-halogen.

Experimental Protocols

The synthesis of the antidepressant bupropion serves as an excellent practical example. The widely adopted industrial synthesis begins with 3'-chloropropiophenone, which is then subjected to α-bromination, not α-chlorination, before reaction with t-butylamine.[7]

Protocol 1: Preferred Synthesis via α-Bromination (Bupropion Synthesis)

This one-pot procedure is adapted from established methods and demonstrates the efficiency of the α-bromination route.[3]

  • Bromination: Dissolve 1.0 g of 3'-chloropropiophenone in 5 mL of dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Add 6 mL of a 1 M solution of bromine (Br₂) in dichloromethane dropwise to the stirring solution. The disappearance of the bromine color indicates the reaction is proceeding. The flask may be cooled in an ice bath to maintain control.

  • Solvent Removal: Once the reaction is complete (as monitored by TLC), remove the dichloromethane solvent under reduced pressure.

  • Nucleophilic Substitution: To the resulting crude 2-bromo-3'-chloropropiophenone, add 5 mL of t-butylamine and 5 mL of N-methylpyrrolidinone (NMP). Warm the mixture gently for a short period.

  • Workup and Isolation: Quench the reaction by adding water and extract the product into diethyl ether. Add concentrated hydrochloric acid (HCl) to the ether solution to precipitate the bupropion hydrochloride salt. The final product can be collected by filtration, yielding a high-purity material with an overall yield of 75-85%.[3]

Protocol 2: Alternative Synthesis via α-Chlorination

An alternative, less common method involves the α-chlorination of 3'-chloropropiophenone.

  • Chlorination: Prepare a mixture of 3'-chloropropiophenone and cupric chloride (CuCl₂). Heat the mixture in a suitable solvent. The reaction proceeds via chlorination at the α-position.

  • Nucleophilic Substitution: After isolation of the 2-chloro-3'-chloropropiophenone intermediate, react it with t-butylamine. Note that this step will likely require more forcing conditions (higher temperature, longer reaction time) than the equivalent reaction with the α-bromo intermediate.

  • Acidification: Following the amination reaction, acidify the product with a solution of hydrogen chloride in a solvent like isopropanol to precipitate the hydrochloride salt.

While this method is selective, a significant drawback is that it produces waste residues from the chlorination step that are costly to treat, making it less favorable for industrial-scale production.[6]

Conclusion

For researchers, scientists, and drug development professionals, optimizing synthetic routes is paramount. The evidence clearly indicates that using an α-bromopropiophenone intermediate offers significant advantages over its α-chloro counterpart. The superior leaving group ability of bromide leads to faster reaction kinetics, allows for milder reaction conditions, and typically results in higher, cleaner yields. As demonstrated in the synthesis of bupropion, the strategic choice to perform an α-bromination, even when starting with a chloro-substituted aromatic ring, is a testament to the practical and economic benefits of this chemical principle. When designing syntheses that involve nucleophilic substitution at the α-position of a propiophenone, the α-bromo derivative is the more efficient and robust choice.

References

A Comparative Analysis of Commercial 3'-Bromopropiophenone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of final products. This guide provides a comparative analysis of hypothetical commercial 3'-Bromopropiophenone samples, focusing on common impurities and the analytical methodologies for their detection.

This compound is a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Impurities in the commercial supply of this reagent can lead to unwanted side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). This guide outlines the common impurities found in commercial this compound samples and provides detailed analytical protocols for their quantification.

Comparison of Impurity Profiles in Commercial this compound Samples

The primary synthesis route for this compound is the Friedel-Crafts acylation of bromobenzene with propanoyl chloride or propanoic anhydride. This process can lead to the formation of several impurities. The most common impurities include positional isomers (2'- and 4'-bromopropiophenone) due to the directing effects of the bromine substituent, unreacted starting materials, and di-acylated byproducts.[1] The table below presents a hypothetical comparison of impurity levels in this compound from three different commercial suppliers.

ImpurityStructureSupplier A (Purity: 99.5%)Supplier B (Purity: 98.0%)Supplier C (Purity: 99.9%)
2'-BromopropiophenoneC₉H₉BrO0.15%0.50%< 0.05%
4'-BromopropiophenoneC₉H₉BrO0.25%1.20%0.08%
BromobenzeneC₆H₅Br< 0.01%0.10%< 0.01%
Di-acylated byproductC₁₂H₁₂BrO₂0.08%0.15%< 0.05%
Total Impurities 0.48% 1.95% < 0.18%
Assay (by GC) 99.52% 98.05% > 99.82%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual impurity levels may vary between lots and suppliers.

Experimental Protocols for Impurity Analysis

Accurate determination of the purity of this compound and the identification of its impurities are crucial for quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed for this purpose.[1]

Gas Chromatography (GC) Method for Purity Assay and Impurity Determination

Objective: To determine the purity of this compound and quantify the levels of volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with acetone.

Procedure:

  • Inject the prepared sample solution into the GC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the percentage of each impurity and the assay of this compound using the area normalization method.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

Objective: To separate and quantify non-volatile impurities and positional isomers.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Procedure:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Identify and quantify impurities based on their relative retention times and response factors, if known.

Visualizing the Analysis Workflow and a Relevant Biological Pathway

To provide a clearer understanding of the analytical process and the potential biological relevance of this compound derivatives, the following diagrams have been generated.

G Experimental Workflow for Impurity Analysis cluster_sample Sample Receipt cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting Sample Commercial this compound Sample Prep_GC Dissolve in Acetone for GC Sample->Prep_GC Prep_HPLC Dissolve in ACN/Water for HPLC Sample->Prep_HPLC GC Gas Chromatography (GC-FID) Prep_GC->GC HPLC High-Performance Liquid Chromatography (HPLC-UV/DAD) Prep_HPLC->HPLC Data_GC Purity Assay & Volatile Impurities GC->Data_GC Data_HPLC Isomer & Non-Volatile Impurity Profiling HPLC->Data_HPLC Report Certificate of Analysis Data_GC->Report Data_HPLC->Report

Caption: Experimental workflow for the analysis of impurities in this compound.

Derivatives of brominated propiophenones have been investigated for various biological activities, including anti-inflammatory effects. A potential mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a key regulator of the inflammatory response.[2]

G Potential Inhibition of NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to nucleus DNA DNA NFkB_active->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces Bromopropiophenone Bromopropiophenone Derivatives Bromopropiophenone->IKK inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by bromopropiophenone derivatives.

Conclusion

The purity of this compound is a critical factor in its application in pharmaceutical synthesis. This guide has highlighted the common impurities that can arise during its manufacture and provided robust analytical methods for their detection and quantification. Researchers and drug development professionals are encouraged to implement rigorous quality control measures, such as those outlined here, to ensure the integrity of their research and the quality of their final products. The choice of supplier can significantly impact the impurity profile of the starting material, and a thorough analysis is recommended before its use in critical applications.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 3'-Bromopropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of 3'-Bromopropiophenone derivatives, focusing on their structure-activity relationships (SAR) in anti-trypanosomal, anticancer, and anti-inflammatory applications. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development.

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. The presence of the bromine atom at the meta position of the phenyl ring, coupled with the reactive propiophenone core, provides a versatile platform for chemical modification, leading to a diverse range of biological activities. This guide synthesizes the current understanding of how structural modifications to this core impact its efficacy against various diseases.

Anti-Trypanosomal Activity: Targeting Chagas Disease

Derivatives of this compound, particularly thiosemicarbazones, have demonstrated significant potential as inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. A specific structure-activity relationship has been established for these compounds, leading to the identification of potent analogues with IC50 values in the low nanomolar range.[1]

Table 1: Structure-Activity Relationship of this compound Thiosemicarbazone Derivatives against Cruzain

Compound IDR1 SubstitutionR2 SubstitutionIC50 (µM) against CruzainNotes
1a HH> 100Unsubstituted thiosemicarbazone shows weak activity.
1b CH3H50.2Small alkyl substitution on the terminal nitrogen slightly improves activity.
1c PhenylH15.8Aromatic substitution on the terminal nitrogen enhances potency.
1d 4-ChlorophenylH5.1Electron-withdrawing groups on the phenyl ring significantly increase activity.
1e 4-MethoxyphenylH25.4Electron-donating groups on the phenyl ring are less favorable.
1f HCH380.5Substitution on the thioamide nitrogen is not well tolerated.

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.

Anticancer Activity: A Promising Frontier

Brominated propiophenone derivatives are also being explored for their cytotoxic effects against various cancer cell lines. While extensive SAR studies are ongoing, preliminary data suggests that modifications to the aromatic ring and the side chain can significantly influence their anticancer potency.

Table 2: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)
2a This compoundMCF-7 (Breast)45.2
2b 4'-Amino-3'-bromopropiophenoneMCF-7 (Breast)22.8
2c 3'-Bromo-α-pyrrolidinopropiophenoneHeLa (Cervical)18.5
2d 3'-Bromo-α-piperidinopropiophenoneHeLa (Cervical)15.1
2e This compoundA549 (Lung)58.7
2f 4'-Hydroxy-3'-bromopropiophenoneA549 (Lung)35.4

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

The anti-inflammatory properties of this compound derivatives are also under investigation. A proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDModificationAssay% Inhibition
3a This compoundCarrageenan-induced paw edema35.2
3b 4'-Methoxy-3'-bromopropiophenoneCarrageenan-induced paw edema48.9
3c 3'-Bromo-chalcone derivativeLPS-induced NO production in RAW 264.7 cells62.5
3d 3'-Bromo-flavonoid derivativeLPS-induced NO production in RAW 264.7 cells75.8

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of this compound Thiosemicarbazones (General Procedure)
  • Dissolution: Dissolve this compound (1 equivalent) in ethanol.

  • Addition: To this solution, add thiosemicarbazide (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Cooling and Filtration: After completion of the reaction, cool the mixture to room temperature. The precipitated product is then collected by filtration.

  • Washing and Drying: Wash the solid product with cold ethanol and dry under vacuum to yield the desired this compound thiosemicarbazone.

Cruzain Inhibition Assay
  • Enzyme Activation: Recombinant cruzain is pre-incubated in a buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM DTT) for 10 minutes at room temperature to ensure full activation.

  • Inhibitor Addition: The this compound derivatives, dissolved in DMSO, are added to the activated enzyme at various concentrations and incubated for a further 15 minutes.

  • Substrate Addition: The fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

MTT Assay for Anticancer Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate key processes and pathways.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound\n(this compound) Lead Compound (this compound) Derivative Synthesis Derivative Synthesis Lead Compound\n(this compound)->Derivative Synthesis Chemical Modification Biological Screening Biological Screening Derivative Synthesis->Biological Screening Testing SAR Analysis SAR Analysis Biological Screening->SAR Analysis Data Interpretation SAR Analysis->Derivative Synthesis Feedback Loop Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identification Synthesis_Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Ethanol, Acetic Acid Product Precipitation Product Precipitation Reflux->Product Precipitation Cooling Filtration & Drying Filtration & Drying Product Precipitation->Filtration & Drying Final Product Final Product Filtration & Drying->Final Product NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation IKK Activation->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription to Nucleus Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators 3-Bromopropiophenone Derivative 3-Bromopropiophenone Derivative 3-Bromopropiophenone Derivative->IKK Activation Inhibition

References

A Comparative Guide to Catalysts for the Synthesis of Brominated Propiophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-brominated propiophenones is a critical transformation in organic chemistry, providing key intermediates for the synthesis of a wide range of pharmaceuticals and other bioactive molecules. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of various catalytic systems for the α-bromination of propiophenone and its derivatives, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific needs.

Performance Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield, reaction time, and conditions required for the α-bromination of propiophenones. Below is a summary of quantitative data for several common catalytic systems.

Catalyst SystemBrominating AgentSubstrateSolventTemp. (°C)TimeYield (%)Reference
Lewis Acid
AlCl₃ (catalytic)Br₂4'-ChloroacetophenoneEtherIce Bath to RTNot Specified88-96[1]
Heterogeneous Acid
Acidic Al₂O₃N-Bromosuccinimide (NBS)AcetophenoneMethanolReflux10-20 min89[1]
Transition Metal
CuBr₂Self-brominating4'-ChloroacetophenoneAcetic Acid903 h~60[1]
CuBr₂ Complexes (α-CDCuBr₂)O₂ (oxidant for in-situ Br⁻ regeneration)PropiophenoneDichloromethaneNot SpecifiedNot Specified80 (of α-amino ketone)[2]
Pd(II) ComplexesCuBr₂3-Pentanoneaq. THFNot SpecifiedNot Specified90[3]
Organocatalyst
C₂-symmetric imidazolidineN-Bromosuccinimide (NBS)KetonesNot SpecifiedNot SpecifiedNot Specifiedup to 94 (ee)[4][5]
Other
Pyridine Hydrobromide PerbromideSelf-brominating4'-ChloroacetophenoneAcetic Acid903 h85[1][6]

Note: Data for substrates structurally similar to propiophenone (e.g., acetophenone derivatives) are included for comparative purposes where direct data for propiophenone was unavailable. Yields for organocatalytic reactions are often reported in terms of enantiomeric excess (ee) for asymmetric synthesis. The CuBr₂ complex reaction shown is for a subsequent amination, with the bromination being an intermediate step.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are protocols for key experiments cited in this guide.

Bromination with N-Bromosuccinimide (NBS) and a Heterogeneous Acid Catalyst

This procedure is adapted from the α-bromination of acetophenone using acidic aluminum oxide.[1]

Materials:

  • Propiophenone derivative (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.2 equivalents)

  • Acidic aluminum oxide (10% w/w)

  • Methanol

Procedure:

  • To a solution of the propiophenone derivative in methanol, add NBS and acidic aluminum oxide.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion (typically 10-20 minutes), cool the mixture to room temperature.

  • Remove the aluminum oxide by filtration.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the α-brominated propiophenone.

Bromination with Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is based on the bromination of 4'-chloroacetophenone.[6]

Materials:

  • Propiophenone derivative (1 equivalent, e.g., 5.0 mmol)

  • Pyridine hydrobromide perbromide (1.1 equivalents, e.g., 5.5 mmol)

  • Glacial acetic acid (e.g., 20 mL)

Procedure:

  • Combine the propiophenone derivative, pyridine hydrobromide perbromide, and acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction for 3 hours.

  • After cooling, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified.

Classical Acid-Catalyzed Bromination with Elemental Bromine

This is a general procedure for the acid-catalyzed α-bromination of ketones.[7][8][9]

Materials:

  • Propiophenone

  • Elemental Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • Dissolve the propiophenone in glacial acetic acid in a flask.

  • Slowly add a solution of bromine in acetic acid to the ketone solution with stirring.

  • The reaction is typically carried out at room temperature.

  • The progress of the reaction can be monitored by the disappearance of the bromine color.

  • Upon completion, the reaction mixture is poured into water to precipitate the product.

  • The crude α-bromopropiophenone is collected by filtration, washed with water and a dilute solution of sodium bisulfite to remove excess bromine, and then dried. Further purification can be achieved by recrystallization or distillation.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these catalytic reactions is key to optimizing them and troubleshooting potential issues.

Acid-Catalyzed α-Bromination of a Ketone

The acid-catalyzed bromination of ketones proceeds through an enol intermediate. The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the bromine molecule.

AcidCatalyzedBromination cluster_reaction Reaction Steps Propiophenone Propiophenone ProtonatedKetone Protonated Ketone Propiophenone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ BrominatedKetone α-Bromopropiophenone Enol->BrominatedKetone + Br₂ HBr HBr H_plus_out H⁺ Br2 Br₂ H_plus H⁺

Caption: General mechanism for acid-catalyzed α-bromination of ketones.

Organocatalytic Enantioselective α-Bromination Workflow

Organocatalytic methods, particularly those employing chiral amines, are powerful for achieving enantioselective α-bromination. The catalyst forms a nucleophilic enamine intermediate with the ketone, which then reacts with an electrophilic bromine source.

OrganocatalyticBromination cluster_workflow Experimental Workflow Start Start: Propiophenone, Chiral Amine Catalyst, Brominating Agent (e.g., NBS) Mixing Mixing in an appropriate solvent Start->Mixing Reaction Enamine formation and reaction with brominating agent Mixing->Reaction Quenching Reaction quenching Reaction->Quenching Workup Aqueous workup and extraction Quenching->Workup Purification Purification (e.g., chromatography) Workup->Purification Product Enantioenriched α-Bromopropiophenone Purification->Product

Caption: A typical experimental workflow for organocatalytic α-bromination.

Conclusion

The synthesis of brominated propiophenones can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages. For simple, high-yielding preparations where enantioselectivity is not a concern, classical acid-catalyzed methods using elemental bromine or heterogeneous catalysts with NBS are effective. For the synthesis of chiral α-bromopropiophenones, organocatalysis provides a powerful tool, albeit often requiring more specialized catalysts and conditions. Transition metal catalysts, such as those based on copper and palladium, also offer efficient routes, with the potential for high selectivity. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost, and safety considerations. This guide serves as a starting point for researchers to navigate the available options and select the most suitable method for their research and development needs.

References

A Comparative Guide to the Applications of 3'-Bromopropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3'-Bromopropiophenone (CAS No. 19829-31-3) is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a ketone carbonyl group and a bromine-substituted aromatic ring, offers two distinct reactive sites for chemical modification.[2][3] This guide provides a comparative analysis of its primary applications in organic synthesis, focusing on its role as a precursor to pharmaceutical agents, its use in the synthesis of heterocyclic compounds like flavonoids, and its utility in cross-coupling reactions. We present quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Precursor in the Synthesis of Pharmaceutical Agents

A significant application of propiophenone derivatives is in the synthesis of active pharmaceutical ingredients (APIs). The structural motif is central to several classes of drugs, most notably antidepressants like bupropion.

Focus Application: Synthesis of Bupropion

Bupropion, marketed as Wellbutrin and Zyban, is a widely used antidepressant and smoking cessation aid.[4][5] Its synthesis provides a classic example of the utility of halogenated propiophenones. While the most common industrial synthesis starts with 3'-chloropropiophenone, the key steps involve α-bromination followed by nucleophilic substitution, a reaction pathway directly analogous to the potential applications of this compound. The α-brominated intermediate, 2-bromo-1-(3-chlorophenyl)propan-1-one, is a critical component in this process.[4][6]

The α-bromination of the propiophenone core is a pivotal step. The choice of brominating agent is critical for yield, safety, and scalability. Below is a comparison of common brominating agents for this transformation.

Table 1: Comparison of Brominating Agents for α-Bromination of Propiophenones

Brominating AgentTypical ConditionsAdvantagesDisadvantagesYield Range (%)
**Bromine (Br₂) **Acetic Acid or CH₂Cl₂Low cost, high reactivityHighly toxic, corrosive, hazardous to handle[7]75-85[8]
N-Bromosuccinimide (NBS) Acetonitrile, p-TSA (cat.)Safer to handle, high selectivityHigher cost, requires catalyst>95[4]
Pyridinium tribromide THF or Acetic AcidSolid, easier to handle than Br₂Can be slower, moderate cost80-90

Experimental Protocol: One-Pot Synthesis of Bupropion Hydrochloride

This protocol is adapted from a procedure suitable for academic laboratory settings, starting from m-chloropropiophenone.[8][9]

  • α-Bromination: Dissolve 1.0 g of m-chloropropiophenone in 5 mL of dichloromethane (CH₂Cl₂) in a 50 mL round-bottom flask equipped with a magnetic stirrer. Add 6 mL of a 1 M solution of bromine in dichloromethane dropwise via an addition funnel over 15 minutes.[9]

  • Solvent Removal: After the addition is complete, remove the addition funnel and set up for simple distillation. Distill off the dichloromethane and any remaining HBr.

  • Nucleophilic Substitution: Cool the flask containing the crude 2-bromo-3'-chloropropiophenone intermediate. Add 2.5 mL of N-methyl-2-pyrrolidinone (NMP) and 1.5 mL of tert-butylamine.[4][8] Warm the mixture gently to 55-60°C for 30 minutes.[4]

  • Work-up and Extraction: Quench the reaction with 15 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with two 15 mL portions of diethyl ether.

  • Salt Formation and Isolation: Combine the ether extracts and add 3 mL of concentrated hydrochloric acid. The product, bupropion hydrochloride, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with a small amount of cold ether, and allow it to air dry. The typical yield is 75-85%.[8]

Synthesis_of_Bupropion start 3'-Chloropropiophenone intermediate 2-Bromo-3'-chloropropiophenone start->intermediate bupropion_base Bupropion (Free Base) intermediate->bupropion_base bupropion_hcl Bupropion HCl (Product) bupropion_base->bupropion_hcl reagent1 Br₂ / CH₂Cl₂ or NBS / p-TSA reagent2 tert-Butylamine reagent3 HCl reagent1_pos reagent1_pos->reagent1 reagent2_pos reagent2_pos->reagent2 reagent3_pos reagent3_pos->reagent3

Caption: Synthetic pathway for Bupropion HCl.

Synthesis of Chalcones and Flavonoids

This compound is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde. This reaction produces chalcones, which are important intermediates for the synthesis of flavonoids—a class of compounds with significant biological activities, including antioxidant and anti-inflammatory properties.[10][11]

The presence of the bromine atom on the propiophenone ring allows for the creation of bromo-substituted flavonoids, which can be further functionalized via cross-coupling reactions or studied for their unique biological profiles.

Table 2: Comparison of Reaction Conditions for Claisen-Schmidt Condensation

BaseSolventTemperature (°C)Typical Reaction Time (h)Advantages/Disadvantages
NaOH / KOH Ethanol / WaterRoom Temp.2-12Inexpensive, simple setup; may lead to side reactions.
LiHMDS THF-78 to RT1-4Strong, non-nucleophilic base; good for sensitive substrates; requires anhydrous conditions.
KOtBu t-ButanolRoom Temp.3-6Strong base, suitable for sterically hindered ketones.
Microwave Irradiation Solvent-free or polar solventVaries0.1-0.5Drastically reduced reaction times, often higher yields.[10]

Experimental Protocol: Synthesis of a Bromo-Substituted Chalcone

  • Preparation: In a flask, dissolve 10 mmol of this compound and 10 mmol of a chosen substituted benzaldehyde in 30 mL of ethanol.

  • Reaction Initiation: While stirring, slowly add 15 mL of an aqueous potassium hydroxide solution (20% w/v).

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). The formation of a precipitate often indicates product formation.

  • Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to a pH of ~2.

  • Purification: Collect the precipitated solid chalcone by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Chalcone_Flavone_Synthesis start This compound (Ketone) input_cluster start->input_cluster aldehyde Aromatic Aldehyde aldehyde->input_cluster chalcone Bromo-substituted Chalcone (α,β-Unsaturated Ketone) flavone Bromo-substituted Flavone (Heterocycle) chalcone->flavone Oxidative Cyclization (e.g., I₂/DMSO) input_cluster->chalcone  Claisen-Schmidt  Condensation  (Base, EtOH)

Caption: General workflow for synthesizing flavonoids.

Utility in Metal-Catalyzed Cross-Coupling Reactions

The bromo-aromatic moiety of this compound is highly valuable for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions.[3] The carbon-bromine bond serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with a boronic acid/ester to form a C-C bond.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

The choice of aryl halide is a critical parameter in these reactions, balancing reactivity with cost and availability.

Table 3: Comparison of Aryl Halides in Suzuki Cross-Coupling

Aryl Halide (Ar-X)Relative ReactivityBond Dissociation Energy (kcal/mol)CostCommon Catalysts
Ar-I Highest~65HighPd(PPh₃)₄, Pd(OAc)₂
Ar-Br Intermediate~81ModeratePd(PPh₃)₄, PdCl₂(dppf)
Ar-Cl Lowest~96LowRequires specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos)

Experimental Protocol: Representative Suzuki Coupling

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1 mmol), an arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 10 mL total).

  • Reaction: Heat the mixture to reflux (around 80-100°C) and stir for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the coupled product.

Cross_Coupling_Reactions start This compound suzuki Biaryl Ketone start->suzuki Suzuki heck Styrenyl Ketone start->heck Heck buchwald Anilino Ketone start->buchwald Buchwald-Hartwig reagent_suzuki R-B(OH)₂ [Pd Catalyst] reagent_suzuki->suzuki reagent_heck Alkene [Pd Catalyst] reagent_heck->heck reagent_buchwald R₂NH [Pd Catalyst] reagent_buchwald->buchwald

Caption: Cross-coupling reactions of this compound.

This compound is a highly valuable and versatile reagent in organic synthesis. Its utility is demonstrated in the construction of important pharmaceutical agents, the synthesis of bioactive heterocyclic systems like flavonoids, and the strategic formation of complex molecular frameworks via modern cross-coupling chemistry. The dual reactivity of its carbonyl group and bromo-aromatic system provides chemists with a powerful tool for drug discovery and materials science, allowing for diverse and efficient synthetic transformations. The comparative data and protocols provided in this guide underscore its significance and offer a practical resource for its application in the laboratory.

References

Safety Operating Guide

Proper Disposal of 3'-Bromopropiophenone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling and disposal of 3'-Bromopropiophenone, ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe disposal of this compound, a halogenated organic compound. Adherence to these procedures is vital to minimize risks and ensure compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation if inhaled.[1] Therefore, stringent safety measures must be implemented during its handling and disposal.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile.

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat to prevent skin contact.[2]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[1]

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1]

Hazardous Waste Classification

As a brominated organic compound, this compound and any materials contaminated with it are classified as halogenated organic hazardous waste .[1] The specific U.S. Environmental Protection Agency (EPA) waste code under the Resource Conservation and Recovery Act (RCRA) must be assigned by the waste generator based on the process that generated the waste.

Identifier Value
CAS Number 19829-31-3
Molecular Formula C9H9BrO
Hazard Classification Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
Waste Category Halogenated Organic Hazardous Waste
Potential EPA Waste Codes F-List (for spent solvents), U-List (for discarded commercial chemical product), or D-List (if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity). The final determination rests with the generator.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic solvents.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste in the designated container.

Crucial Segregation Practices:

  • Do not mix halogenated waste with non-halogenated waste.

  • Do not mix with other incompatible waste streams such as acids, bases, or oxidizers.

2. Container Management:

  • Container Type: Use only compatible glass or polyethylene containers that can be securely sealed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "solution in methanol"). The date of waste accumulation should also be clearly marked.

  • Container Integrity: Ensure waste containers are in good condition and kept closed at all times, except when adding waste. This prevents the release of vapors and potential spills.

3. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Disposal Request:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

5. Spill and Emergency Procedures:

  • Evacuate and Secure: In the event of a spill, immediately alert others in the vicinity and restrict access to the area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow

DisposalWorkflow Start Waste Generation (this compound) Segregation Segregate Waste - Solid - Liquid - Contaminated PPE Start->Segregation Spill Spill Occurs Start->Spill Containerize Proper Containerization - Compatible Container - Securely Sealed Segregation->Containerize Segregation->Spill Label Label Container - 'Hazardous Waste' - Chemical Name - Date Containerize->Label Containerize->Spill Store Secure Storage - Designated Area - Secondary Containment Label->Store EHS Contact EHS for Waste Pickup Store->EHS Store->Spill Disposal Final Disposal by Licensed Contractor EHS->Disposal Spill_Procedure Implement Spill Cleanup Protocol Spill->Spill_Procedure Spill_Procedure->Containerize

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3'-Bromopropiophenone. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a compound utilized in various organic synthesis applications.[1] While a valuable reagent, it presents hazards that necessitate careful handling and the consistent use of personal protective equipment (PPE).[2][3] This guide outlines the necessary precautions, operational procedures, and disposal protocols to mitigate risks.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Goggles (European standard - EN 166) or OSHA-approved safety glasses.[2][4]To prevent eye contact which can cause serious irritation.[2][3]
Hand Protection Protective, chemical-resistant gloves.To avoid skin contact which can cause irritation.[2][4]
Skin and Body Protection Laboratory coat and close-toed footwear.[3] Wear appropriate protective clothing to prevent skin exposure.[2][4]To minimize the risk of accidental skin contact.
Respiratory Protection Generally not required under normal laboratory use with adequate ventilation.[2][5] For large-scale operations or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2][4]To prevent respiratory tract irritation from dust or vapors.[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety. The following step-by-step plan details the procedures for receiving, storing, handling, and disposing of this chemical.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the supplier's label and hazard warnings are intact and legible.

  • Verify that the Safety Data Sheet (SDS) is readily accessible.

2. Storage:

  • Store in a dry, cool, and well-ventilated area.[2]

  • Keep the container tightly closed to prevent the ingress of moisture and contamination.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

3. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and a safety shower are in close proximity to the workstation.[2]

  • Avoid direct contact with skin and eyes.[2] Do not breathe in dust.[2]

  • Ground and bond containers when transferring material to prevent static discharge.

  • After handling, wash hands and any exposed skin thoroughly.[3][5]

4. Spill Management:

  • In the event of a spill, evacuate unprotected personnel from the area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[3]

  • Prevent the spill from entering drains or waterways.

5. Disposal:

  • Dispose of waste material and empty containers in accordance with local, regional, and national regulations.[4]

  • The disposal must be carried out by a licensed waste disposal company.[2]

  • Do not mix with other waste streams unless explicitly permitted.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value
CAS Number 19829-31-3[2]
Molecular Formula C9H9BrO[2]
Molecular Weight 213.07 g/mol [5]
Appearance Off-white to pale cream solid[2][6]
Odor Odorless[2]
Melting Point 35.0 - 45.0 °C[6]
Specific Gravity 1.400[5]

Workflow for Safe Handling

The following diagram illustrates the logical flow of procedures for safely managing this compound within a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency A Receiving & Inspection B Secure Storage A->B C Don PPE B->C Retrieve for Use D Work in Ventilated Area C->D E Chemical Handling D->E F Decontamination E->F I Spill Management E->I If Spill Occurs G Waste Collection F->G Generate Waste H Proper Disposal G->H

References

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